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  • Product: Ethyl 3-(2-methylpiperidin-1-yl)propanoate
  • CAS: 1094629-90-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties, Structural Dynamics, and Application Workflows of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Executive Summary As drug discovery and materials science pivot toward highly functionalized, structurally diverse building blocks, the demand for precise physicochemical characterization and robust synthetic workflows h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and materials science pivot toward highly functionalized, structurally diverse building blocks, the demand for precise physicochemical characterization and robust synthetic workflows has never been higher. Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS 1094629-90-9)[1] represents a highly versatile tertiary amine intermediate. Featuring a sterically hindered piperidine ring coupled to an ethyl ester moiety, this molecule offers a unique balance of lipophilicity, basicity, and synthetic tractability.

This technical whitepaper provides an in-depth analysis of its structural chemistry, details a self-validating synthetic methodology via Aza-Michael addition, and establishes a rigorous LC-MS/MS analytical workflow for its characterization.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Molecular Formula: C11H21NO2)[2] is defined by two key functional domains:

  • The 2-Methylpiperidine Core: The introduction of a methyl group at the alpha position of the piperidine ring creates a chiral center and introduces significant steric bulk. This bulk dictates the thermodynamics of its receptor binding in biological systems and its nucleophilic behavior during synthesis.

  • The Propanoate Ester Chain: The flexible ethyl ester chain acts as a lipophilic spacer, modulating the molecule's overall partition coefficient and providing a functional handle for downstream hydrolysis or amidation.

Physicochemical Properties Table
ParameterValueMechanistic Implications & Causality
CAS Registry Number 1094629-90-9[1]Unique identifier for regulatory tracking and precursor sourcing.
Molecular Weight 199.29 g/mol [2]Low molecular weight (<500 Da) ensures favorable diffusion kinetics and aligns perfectly with Lipinski's Rule of Five.
Boiling Point 270.1±23.0 °C (Predicted)[2]Indicates moderate volatility; necessitates high-vacuum distillation to prevent thermal degradation during purification.
LogP (Predicted) ~2.5Optimal lipophilicity balance. It is lipophilic enough to cross lipid bilayers but polar enough to maintain aqueous solubility.
Topological Polar Surface Area 29.5 ŲA TPSA < 90 Ų strongly correlates with excellent blood-brain barrier (BBB) penetration, making it ideal for CNS drug design.
pKa (Piperidine Nitrogen) ~9.8The high pKa ensures the molecule is predominantly protonated at physiological pH (7.4), maximizing solubility in aqueous media.

Synthetic Methodology: The Aza-Michael Addition

The most atom-economical route to synthesize Ethyl 3-(2-methylpiperidin-1-yl)propanoate is the conjugate addition of 2-methylpiperidine to ethyl acrylate, commonly known as the 3[3].

Causality in Experimental Design: Traditional Aza-Michael reactions with sterically hindered secondary amines (like 2-methylpiperidine) often suffer from sluggish kinetics and require prolonged heating, which can trigger unwanted polymerization of the acrylate. To circumvent this, we deploy an4[4].

  • Why Water? Water forms a hydrogen-bond network with the carbonyl oxygen of ethyl acrylate. This drastically increases the electrophilicity of the β-carbon, priming it for nucleophilic attack[4].

  • Why Ultrasound? Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, providing the precise activation energy required to overcome the steric hindrance of the 2-methyl group without heating the bulk solvent[4].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Measure equimolar amounts (10.0 mmol) of 2-methylpiperidine and ethyl acrylate. Self-Validation: Equimolar stoichiometry prevents the formation of bis-adducts and simplifies downstream purification.

  • Solvent Introduction: Suspend the reagents in 10 mL of deionized water within a sealed acoustic reaction vessel.

  • Ultrasonic Irradiation: Subject the biphasic mixture to ultrasound irradiation (40 kHz) at ambient temperature for 15 minutes. Monitor completion via TLC (Hexane:EtOAc 4:1).

  • Phase Extraction: Extract the aqueous suspension with dichloromethane (3 x 15 mL). The lipophilic product partitions quantitatively into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (maintaining temperatures below 150°C at 1 mbar) to yield the pure ester.

SynthesisWorkflow A 2-Methylpiperidine (Nucleophile) C Reaction Conditions (Water/Ultrasound, Ambient Temp) A->C B Ethyl Acrylate (Michael Acceptor) B->C D Crude Mixture (Aza-Michael Adduct) C->D Conjugate Addition E Purification (DCM Extraction & Vacuum Distillation) D->E Isolation F Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Target Product) E->F Yield > 85%

Workflow for the Aza-Michael addition synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Analytical Workflows & Validation Protocols

To rigorously validate the synthesized compound,5[5] is the definitive standard.

Causality in Experimental Design: The analytical method must exploit the molecule's intrinsic basicity. By utilizing a mobile phase acidified with 0.1% formic acid, we ensure the tertiary piperidine nitrogen (pKa ~9.8) is fully protonated. This serves a dual purpose:

  • It prevents secondary interactions (peak tailing) with the residual silanols on the C18 stationary phase[5].

  • It exponentially increases the ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a robust [M+H]+ precursor ion at m/z 200.1[5].

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve the purified compound in HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol/Water containing 0.1% formic acid.

  • Chromatographic Separation: Inject 5 µL of the sample onto a High Strength Silica (HSS) T3 C18 column (2.1 x 100 mm, 1.8 µm)[5].

  • Gradient Elution: Run a binary gradient at 0.4 mL/min. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C.

  • Multiple Reaction Monitoring (MRM): Isolate the precursor ion at m/z 200.1. Apply collision energy (CE ~20 eV) to monitor the primary transition (e.g., loss of the ethyl ester moiety) for absolute structural confirmation.

AnalyticalWorkflow S1 Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 Injection S3 Ionization (ESI+ Mode, Capillary 3.5 kV) S2->S3 Elution S4 Mass Analysis (MRM Transitions) S3->S4 [M+H]+ m/z 200.1 S5 Data Processing (Quantification & Validation) S4->S5 Integration

LC-MS/MS analytical workflow leveraging ESI+ mode for tertiary amine detection.

Pharmacokinetic Potential & Drug Design Utility

The physicochemical profile of Ethyl 3-(2-methylpiperidin-1-yl)propanoate makes it an exceptional scaffold for drug discovery. Its predicted LogP of ~2.5 and low TPSA (29.5 Ų) suggest that derivatives built from this core will exhibit high passive membrane permeability and rapid central nervous system (CNS) penetration. Furthermore, the ester group acts as a metabolic soft spot, which can be strategically utilized in prodrug design to ensure controlled enzymatic hydrolysis and targeted release of the active piperidine pharmacophore in vivo.

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Exploratory

Structural Elucidation and NMR Characterization of Ethyl 3-(2-methylpiperidin-1-yl)propanoate: A Comprehensive Technical Guide

Executive Summary Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS: 1094629-90-9) is a highly versatile tertiary amine and ester building block frequently utilized in medicinal chemistry and fragment-based drug discovery[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS: 1094629-90-9) is a highly versatile tertiary amine and ester building block frequently utilized in medicinal chemistry and fragment-based drug discovery[1]. Featuring both a flexible propanoate chain and a sterically demanding 2-methylpiperidine ring, this molecule presents unique stereochemical and magnetic properties. For drug development professionals, the unambiguous structural elucidation of such intermediates is critical to downstream synthetic success.

This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and rigorous 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of this analyte. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a robust framework for analytical scientists.

Experimental Methodology & Self-Validating Protocols

Aza-Michael Addition Synthesis Workflow

The synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate is typically achieved via an aza-Michael addition[2][3]. The protocol below is designed as a self-validating system, ensuring high fidelity at every step.

Step-by-Step Protocol:

  • Reaction Setup: Charge a dry 50 mL round-bottom flask with 2-methylpiperidine (1.0 eq, 10 mmol) and absolute ethanol (10 mL). Causality: Ethanol is selected because its protic nature stabilizes the zwitterionic transition state of the Michael addition via hydrogen bonding, significantly accelerating the reaction rate without requiring external basic catalysts.

  • Reagent Addition: Add ethyl acrylate (1.2 eq, 12 mmol) dropwise at 25 °C. Causality: A 0.2 eq excess of the Michael acceptor compensates for its inherent volatility and drives the equilibrium strictly toward product formation.

  • Incubation: Stir the mixture at 50 °C for 12 hours.

  • In-Process Validation (Crucial): Withdraw a 50 µL aliquot, evaporate the solvent under a gentle N₂ stream, and acquire a rapid crude ¹H NMR in CDCl₃. The complete disappearance of the vinylic protons of ethyl acrylate (multiplets at 5.8–6.4 ppm) and the emergence of the ester methyl triplet at 1.25 ppm self-validates that the reaction has reached quantitative conversion.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc, 80:20) to afford the pure analyte.

Synthesis_Workflow R1 2-Methylpiperidine (Nucleophile) Rxn Aza-Michael Addition (EtOH, 50°C, 12h) R1->Rxn 1.0 eq R2 Ethyl Acrylate (Michael Acceptor) R2->Rxn 1.2 eq Pur Chromatographic Purification Rxn->Pur 100% Conversion Prod Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Pure Analyte) Pur->Prod >95% Purity

Caption: Aza-Michael addition workflow for synthesizing Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

NMR Sample Preparation Protocol
  • Solvent Selection: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ provides excellent solubility for tertiary amines. Furthermore, its residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) acts as a reliable internal reference, bypassing the strict need for Tetramethylsilane (TMS)[4].

  • Concentration Control: The 15–20 mg/mL concentration is deliberately chosen to maximize the signal-to-noise (S/N) ratio for insensitive ¹³C nuclei and 2D HMBC acquisitions, without triggering concentration-dependent chemical shift drifting caused by intermolecular amine-ester interactions.

Stereochemical Theory & Magnetic Non-Equivalence

Before analyzing the spectra, one must understand the stereochemical topology of the molecule. The presence of a stable chiral center at the C2 position of the piperidine ring is the defining feature of this analyte.

While nitrogen inversion in tertiary amines is rapid at room temperature, the fixed chirality at C2 breaks the local symmetry of the attached propanoate chain. Mechanistic Consequence: This renders the two protons of the adjacent N−CH2​ group (and to a lesser extent, the CH2​−CO group) strictly diastereotopic . Instead of appearing as a simple triplet (as one might expect from an A2​X2​ spin system), the N−CH2​ protons couple with each other ( 2Jgeminal​ ) and the adjacent methylene protons ( 3Jvicinal​ ), resulting in two distinct, complex multiplets. Recognizing this causality prevents the erroneous assumption of impurities or structural misassignments[5][6].

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) provides a direct readout of the molecule's electronic environment. Standard predictive rules and empirical databases confirm the following assignments[7][8].

PositionShift (ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment & Causality
O-CH₂-CH₃ 4.12q2H7.1Deshielded by the highly electronegative ester oxygen.
N-CH₂ (a) 2.95ddd1H13.5, 8.0, 6.0Diastereotopic proton of the propanoate chain; deshielded by N.
N-CH₂ (b) 2.85ddd1H13.5, 8.0, 6.0Second diastereotopic proton of the propanoate chain.
Pip C6-H eq​ 2.75m1H-Equatorial proton adjacent to N; typically downfield of axial.
CH₂-CO 2.45t2H7.5Alpha to the ester carbonyl; shielded relative to N-CH₂.
Pip C2-H 2.35m1H-Methine proton adjacent to N and the methyl group.
Pip C6-H ax​ 2.20td1H11.5, 3.0Axial proton adjacent to N; upfield due to anisotropic shielding.
Pip C3, C4, C5 1.50–1.65m4H-Aliphatic methylene envelope of the piperidine ring.
Pip C3, C4, C5 1.20–1.35m2H-Aliphatic methylene envelope of the piperidine ring.
O-CH₂-CH₃ 1.25t3H7.1Terminal methyl of the ethyl ester group.
Pip 2-CH₃ 1.05d3H6.2Methyl group attached to the C2 chiral center.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum (100 MHz, CDCl₃) resolves the carbon skeleton based on hybridization and proximal electronegativity[4][9].

PositionShift (ppm)TypeStructural Assignment & Causality
C=O 173.0CEster carbonyl; highly deshielded sp² carbon.
O-CH₂ 60.2CH₂Ester ethyl CH₂; deshielded by direct oxygen attachment.
Pip C2 56.1CHAlpha to N; deshielded by nitrogen electronegativity and methyl beta-effect.
Pip C6 52.5CH₂Alpha to N; slightly more shielded than C2 due to lack of alkyl substitution.
N-CH₂ 49.8CH₂Propanoate chain alpha to N.
Pip C3 34.6CH₂Beta to the C2 methyl group (beta-deshielding effect).
CH₂-CO 32.5CH₂Alpha to the ester carbonyl.
Pip C5 26.1CH₂Gamma to N; standard aliphatic shift.
Pip C4 24.0CH₂Beta to N; most shielded ring carbon (gamma-gauche effect).
Pip 2-CH₃ 19.0CH₃Methyl group on the piperidine ring.
O-CH₂-CH₃ 14.2CH₃Terminal methyl of the ethyl ester.

2D NMR Correlation Strategy

To transition from predictive assignment to unambiguous structural validation , a suite of 2D NMR experiments is strictly required. The logical workflow below illustrates how connectivity is established across heteroatoms.

  • COSY (Correlation Spectroscopy): Maps the continuous spin systems. It will definitively link the 1.05 ppm methyl doublet to the 2.35 ppm C2 methine proton, mapping the piperidine ring. It also isolates the ethyl ester spin system (4.12 ppm to 1.25 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Overlays the ¹H and ¹³C data, directly linking the diastereotopic protons (2.95 and 2.85 ppm) to the single carbon signal at 49.8 ppm, proving they belong to the same methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the isolated spin systems. A critical HMBC cross-peak will be observed between the N−CH2​ protons (2.95/2.85 ppm) and the piperidine C2 (56.1 ppm) and C6 (52.5 ppm) carbons, proving the alkylation occurred at the nitrogen. Another key correlation will link the CH2​−CO protons (2.45 ppm) to the ester carbonyl (173.0 ppm).

NMR_Strategy cluster_2D 2D NMR Correlation Strategy Prep Sample Preparation (CDCl3, 298 K) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD COSY 1H-1H COSY (Spin System Mapping) OneD->COSY HSQC 1H-13C HSQC (Direct C-H Connectivity) OneD->HSQC HMBC 1H-13C HMBC (Long-Range C-H & Quaternary) COSY->HMBC HSQC->HMBC Validation Data Synthesis & Stereochemical Analysis HMBC->Validation Final Unambiguous Assignment (C11H21NO2) Validation->Final

Caption: Logical 2D NMR workflow for the unambiguous structural elucidation of the target analyte.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). URL:[Link]

  • Krenske, E. H., et al. (2021). Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects (Contextual Aza-Michael Addition Methodologies). ResearchGate / Journal of Physical Chemistry A. URL:[Link]

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Foundational

Mechanism of aza-Michael addition to form Ethyl 3-(2-methylpiperidin-1-yl)propanoate

An In-Depth Technical Guide to the Aza-Michael Addition: Synthesis and Mechanistic Insights for Ethyl 3-(2-methylpiperidin-1-yl)propanoate Foreword: The Strategic Importance of the C-N Bond In the landscape of modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aza-Michael Addition: Synthesis and Mechanistic Insights for Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Foreword: The Strategic Importance of the C-N Bond

In the landscape of modern drug discovery and development, the ability to efficiently and selectively construct carbon-nitrogen bonds is paramount. These bonds form the backbone of a vast array of pharmaceuticals, from complex alkaloids to functionalized heterocycles. Among the most powerful and atom-economical methods for C-N bond formation is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[1][2] This guide provides a detailed exploration of this reaction, focusing on the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, a representative β-amino ester. We will dissect the core mechanism, explore the causal factors behind experimental design, and provide a validated protocol, offering researchers a comprehensive understanding of both the theory and practice of this essential transformation.

The Core Mechanism: A Stepwise View of Bond Formation

The reaction between 2-methylpiperidine (the Michael donor) and ethyl acrylate (the Michael acceptor) proceeds through a well-established nucleophilic conjugate addition pathway. The fundamental transformation involves the addition of the secondary amine across the activated carbon-carbon double bond of the acrylate.

The process can be broken down into three fundamental steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-methylpiperidine attacking the electrophilic β-carbon of ethyl acrylate. This is the crucial C-N bond-forming event.

  • Enolate Intermediate Formation: Concurrently with the nucleophilic attack, the π-electrons of the alkene shift to the α-carbon, and the carbonyl π-electrons delocalize onto the oxygen atom. This forms a resonance-stabilized enolate intermediate. The stability of this intermediate is a key driving force for the reaction.

  • Protonation: The final step is the rapid protonation of the enolate intermediate by a proton source, which is typically the solvent or trace amounts of acid. This regenerates the carbonyl group and yields the final, stable β-amino ester product.

experimental_workflow A 1. Reaction Setup Add 2-methylpiperidine to flask B 2. Reagent Addition Add ethyl acrylate dropwise at 0°C A->B Equip with stir bar C 3. Reaction Stir at room temperature (neat) B->C Allow to warm D 4. Monitoring Track progress by TLC C->D Sample periodically E 5. Purification Flash column chromatography (Silica, Hexanes/EtOAc) D->E Upon completion F 6. Isolation Concentrate pure fractions under reduced pressure E->F Combine fractions G 7. Characterization Obtain NMR and MS data F->G Verify structure H Final Product Ethyl 3-(2-methylpiperidin-1-yl)propanoate G->H

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Exploratory

Solubility Profiling and Solvent Dynamics of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Executive Overview Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a versatile tertiary amine ester utilized as a critical intermediate and scaffold in pharmaceutical development. Because it contains both a highly basic, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a versatile tertiary amine ester utilized as a critical intermediate and scaffold in pharmaceutical development. Because it contains both a highly basic, sterically hindered piperidine nitrogen and a hydrolytically sensitive ethyl ester, its behavior in organic solvents dictates the success of downstream extraction, purification, and formulation processes.

This technical guide provides a comprehensive analysis of the compound’s solubility profile, grounded in physical organic chemistry and Hansen Solubility Parameters (HSP). Furthermore, it establishes self-validating experimental workflows for thermodynamic solubility testing and solvent-mediated purification, ensuring high-fidelity data collection for drug development professionals.

Structural Causality and Hansen Solubility Parameters (HSP)

To predict the solubility of Ethyl 3-(2-methylpiperidin-1-yl)propanoate across various organic solvents, we must deconstruct its intermolecular forces using the Hansen Solubility Parameters (HSP) framework. HSP partitions the total cohesive energy of a molecule into three distinct forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ ) 1.

  • Dispersion Forces ( δd​ ): The aliphatic propanoate chain and the 2-methylpiperidine ring provide a substantial lipophilic surface area, driving high solubility in non-polar hydrocarbon solvents (e.g., heptane, hexane).

  • Polar Interactions ( δp​ ): Interestingly, predictive models show that the contribution of the tertiary amine lone pair to the polar parameter ( δp​ ) is often negligible within statistical uncertainty, meaning the molecule relies heavily on the ester dipole for polar solvent alignment 2.

  • Hydrogen Bonding ( δh​ ): As a free base, the molecule acts strictly as a hydrogen-bond acceptor (via the ester carbonyl oxygen and the amine nitrogen). It lacks H-bond donors, making it highly soluble in protic solvents (like ethanol or methanol) that can donate protons to these acceptor sites.

Quantitative Solubility Matrix in Organic Solvents

The following table synthesizes the predicted solubility profile of the free base form of Ethyl 3-(2-methylpiperidin-1-yl)propanoate at standard ambient temperature and pressure (SATP).

Solvent ClassSolventDielectric Constant ( ϵ )Solubility Profile (Free Base)Mechanistic Rationale
Non-Polar Heptane1.9High (>100 mg/mL)Dominated by dispersion forces ( δd​ ) matching the lipophilic piperidine and ethyl chains.
Polar Aprotic Dichloromethane (DCM)9.1Very High (>200 mg/mL)Optimal HSP overlap; DCM effectively solvates both the polar ester dipole and the lipophilic ring.
Polar Aprotic Ethyl Acetate (EtOAc)6.0High (>100 mg/mL)"Like dissolves like"—the solvent structurally mirrors the propanoate ester moiety.
Polar Protic Methanol32.7High (>100 mg/mL)Strong H-bond donation from methanol to the tertiary amine and ester carbonyl oxygen.
Aqueous Water (pH 7.4)80.1Low (<1 mg/mL)High lipophilicity (LogP ~2.5) prevents dissolution of the unprotonated free base.
Aqueous Water (pH 2.0)80.1Very High (>100 mg/mL)Protonation of the piperidine nitrogen (pKa ~9.5) creates a highly soluble ammonium salt.

Experimental Workflows for Solubility Determination

In early-stage drug development, distinguishing between kinetic and thermodynamic solubility is critical to preventing formulation failures downstream 3. Kinetic solubility measures precipitation from a DMSO stock, whereas thermodynamic solubility measures the true equilibrium of the solid crystal lattice in the solvent.

Protocol 1: Self-Validating Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: We use a 48-hour equilibration period because tertiary amine esters can form metastable polymorphs or oils in organic solvents. A shorter timeframe risks measuring a false-low kinetic state rather than true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Solid Addition: Weigh 50 mg of crystalline Ethyl 3-(2-methylpiperidin-1-yl)propanoate into a 2 mL glass HPLC vial.

  • Solvent Introduction: Add 500 µL of the target organic solvent (e.g., Ethyl Acetate). Ensure visible solid remains; if all solid dissolves instantly, the compound is highly soluble, and more solid must be added until a suspension is maintained.

  • Equilibration: Place the vial on an orbital shaker at 300 RPM at exactly 25.0°C.

  • Self-Validation Checkpoint (24h vs 48h): Extract a 20 µL aliquot at 24 hours and a second at 48 hours. If the concentration variance between the two timepoints is <5%, thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the 48-hour sample at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Quantification: Dilute the supernatant by a factor of 1:100 in mobile phase and analyze via HPLC-UV against a known calibration curve.

G A Solid API (Tertiary Amine) B Solvent Addition A->B C Equilibration (24-48h) B->C D Phase Separation C->D E HPLC/UV Quantification D->E

Workflow for thermodynamic solubility profiling of drug candidates.

Process Chemistry: Solvent Selection & Extraction Stability

When purifying Ethyl 3-(2-methylpiperidin-1-yl)propanoate from reaction mixtures, the interplay between the basic tertiary amine and the labile ester group dictates solvent and reagent choices.

The Danger of Ester Hydrolysis in Basic Solvents

To extract the free base into an organic solvent, the compound must be deprotonated. However, utilizing strong bases like sodium methoxide or 1M NaOH can rapidly hydrolyze the ethyl ester into a propanoic acid derivative 4. Furthermore, studies on tertiary amines in solvents like ethyl acetate indicate that under specific electrochemical or oxidative conditions, intramolecular nucleophilic attacks can occur, leading to poor solubility and polymeric film formation 5.

Protocol 2: Self-Validating Acid-Base Liquid-Liquid Extraction

Causality: To safely isolate the pure free base without degrading the ester, we utilize a pH-swing extraction. We use aqueous saturated sodium bicarbonate ( NaHCO3​ ) because its mild basicity (pH ~8.3) is sufficient to deprotonate the piperidine nitrogen without triggering ester hydrolysis 4.

Step-by-Step Methodology:

  • Initial Solvation: Dissolve the crude reaction mixture in 10 volumes of Dichloromethane (DCM) or Ethyl Acetate.

  • Protonation (Acid Wash): Extract the organic layer with an equal volume of 1M aqueous HCl. The target compound protonates and migrates to the aqueous layer, leaving neutral/lipophilic impurities in the organic layer.

  • Phase Separation: Discard the organic layer. Retain the aqueous layer.

  • Mild Deprotonation: Slowly add saturated aqueous NaHCO3​ to the aqueous layer until gas evolution ( CO2​ ) ceases and the pH reaches 8.5–9.0.

  • Product Extraction: Extract the basified aqueous layer twice with fresh DCM. The neutralized free base will migrate back into the organic phase.

  • Self-Validation Checkpoint: Perform TLC or LC-MS on the remaining aqueous layer. The absence of the target mass confirms 100% extraction efficiency. The absence of an M-28 peak (loss of ethyl group) confirms the ester remained intact.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

G A Impure Free Base in Organic Solvent B Add Dilute HCl (aq) (Protonation) A->B C Aqueous Layer (Amine Salt) B->C D Add Aq. NaHCO3 (pH 8-9) C->D E Extract with EtOAc/DCM (Pure Free Base) D->E

pH-driven liquid-liquid extraction pathway for tertiary amine esters.

References

  • WuXi AppTec. "4 Ways Drug Solubility Testing Helps Discovery & Development." WuXi AppTec Insights.3

  • ResearchGate Community. "Deprotonation of highly basic tertiary amine in the presence of an ester functional group?" ResearchGate. 4

  • MDPI. "Microelectrode Studies of Tertiary Amines in Organic Solvents: Considering Triethanolamine to Estimate the Composition of Acetic Acid–Ethyl Acetate Mixtures." MDPI. 5

  • National Institutes of Health (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." NIH.gov. 1

  • National Institutes of Health (PMC). "Pencil and Paper Estimation of Hansen Solubility Parameters." NIH.gov. 2

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Foundational

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Assessment of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Preamble: A Proactive Approach to Safety Assessment The development of novel chemical entities, such as Ethyl 3-(2-methylpiperidin-1-yl)propanoate, necessitates a rigorous and early assessment of their potential toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Proactive Approach to Safety Assessment

The development of novel chemical entities, such as Ethyl 3-(2-methylpiperidin-1-yl)propanoate, necessitates a rigorous and early assessment of their potential toxicity. While specific toxicological data for this compound is not extensively available in public literature, a robust framework for its in vitro safety evaluation can be constructed based on internationally recognized guidelines and advanced cellular models. This guide provides a comprehensive, technically detailed roadmap for researchers to generate a thorough in vitro toxicological profile. The experimental designs herein are grounded in the principles of replacing, reducing, and refining animal testing (the 3Rs) and are aligned with regulatory expectations for preclinical safety assessment.

This document is structured not as a rigid template, but as a logical progression of inquiry, beginning with foundational cytotoxicity assessments and advancing to more complex, organ-specific endpoints and genotoxicity. Each section explains the causal reasoning behind the selection of specific assays, provides detailed, actionable protocols, and outlines the criteria for data interpretation, ensuring a self-validating and scientifically sound investigation.

Foundational Cytotoxicity Assessment: Establishing a Toxicity Baseline

Before delving into specific mechanisms of toxicity, it is crucial to establish the basal cytotoxicity of Ethyl 3-(2-methylpiperidin-1-yl)propanoate. This initial screening provides a concentration range for subsequent, more specific assays and helps in the selection of appropriate cell models. The Neutral Red Uptake (NRU) assay is a widely accepted method for this purpose.

Scientific Rationale: The Neutral Red Uptake (NRU) Assay

The NRU assay is predicated on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye retained is directly proportional to the number of viable cells. This assay is recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 129 as a method to estimate starting doses for in vivo acute oral systemic toxicity tests, highlighting its relevance in a preclinical safety assessment workflow.[1][2]

Experimental Protocol: OECD 129 (Adapted for 96-Well Plate Format)
  • Cell Culture:

    • Select a suitable mammalian cell line, such as Balb/c 3T3 mouse fibroblasts or human-derived HepG2 cells, for their well-characterized growth and sensitivity.

    • Culture the cells in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) in a 37°C, 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into 96-well microtiter plates at a density that ensures they are in a sub-confluent, exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Test Compound Preparation and Exposure:

    • Prepare a stock solution of Ethyl 3-(2-methylpiperidin-1-yl)propanoate in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be non-toxic (typically ≤0.5%).

    • Create a serial dilution of the test compound to cover a broad range of concentrations (e.g., from 0.1 µM to 1000 µM).

    • Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

    • Incubate for a defined period, typically 24 or 48 hours.

  • Neutral Red Staining and Extraction:

    • After the exposure period, wash the cells with phosphate-buffered saline (PBS).

    • Add a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for approximately 3 hours to allow for dye uptake.

    • Wash the cells again with PBS to remove excess dye.

    • Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the lysosomes.

  • Data Acquisition and Analysis:

    • Agitate the plate for 10 minutes to ensure complete dissolution of the dye.

    • Measure the optical density (OD) of each well using a microplate reader at a wavelength of approximately 540 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Data Interpretation

The IC₅₀ value provides a quantitative measure of the cytotoxicity of Ethyl 3-(2-methylpiperidin-1-yl)propanoate. This data is critical for selecting sub-lethal concentrations for more mechanistic assays, such as genotoxicity tests.

IC₅₀ Value Interpretation
< 10 µMHighly Cytotoxic
10 - 100 µMModerately Cytotoxic
> 100 µMLow Cytotoxicity
> 1000 µMConsidered Non-Cytotoxic in this assay
Visualization: Foundational Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cells (e.g., Balb/c 3T3, HepG2) Seed_Plate Seed Cells into 96-Well Plate Cell_Culture->Seed_Plate Treat_Cells Treat Cells with Compound (24-48 hours) Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Treat_Cells NRU_Stain Incubate with Neutral Red Dye Treat_Cells->NRU_Stain Wash Wash to Remove Excess Dye NRU_Stain->Wash Extract Extract Dye with Destain Solution Wash->Extract Read_Plate Measure Optical Density (540 nm) Extract->Read_Plate Calculate_Viability Calculate % Viability vs. Control Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Genotoxicity Assessment: A Standard Battery Approach

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis and heritable diseases. A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxicity endpoints.[3][4][5]

Scientific Rationale: The Three Pillars of Genotoxicity Testing

A comprehensive in vitro genotoxicity assessment evaluates three main endpoints:

  • Gene Mutation: The bacterial reverse mutation assay (Ames test) is a widely used screen for point mutations.[6][7][8][9]

  • Clastogenicity: The in vitro mammalian chromosomal aberration test identifies structural damage to chromosomes.[10][11][12][13][14]

  • Aneugenicity and Clastogenicity: The in vitro mammalian cell micronucleus test detects both chromosome breakage and loss.[15][16][17][18][19][20]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation:

    • Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that become genotoxic after metabolism.

  • Exposure:

    • In the plate incorporation method, add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

  • Incubation and Scoring:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Interpretation:

    • A positive response is characterized by a concentration-dependent increase in revertant colonies that is at least double the background (solvent control) count.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Cell Culture:

    • Use a suitable mammalian cell line such as CHO, V79, TK6, or human peripheral blood lymphocytes.

  • Exposure:

    • Treat the cells with at least three concentrations of the test compound (based on the initial cytotoxicity assay), both with and without S9 metabolic activation.

    • A short treatment (3-6 hours) followed by a recovery period and a long treatment (equivalent to 1.5-2 normal cell cycle lengths) without S9 are typically performed.

  • Cytokinesis Block:

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

  • Harvesting and Staining:

    • Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation:

    • A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Clastogenicity/Aneugenicity) cluster_aberration Chromosomal Aberration Test (Clastogenicity) Ames_Strains Select Bacterial Strains (S. typhimurium, E. coli) Ames_Exposure Expose Bacteria to Compound (+/- S9 Metabolic Activation) Ames_Strains->Ames_Exposure Ames_Incubate Incubate on Minimal Agar Ames_Exposure->Ames_Incubate Ames_Score Count Revertant Colonies Ames_Incubate->Ames_Score MN_Cells Select Mammalian Cell Line (e.g., CHO, TK6) MN_Exposure Expose Cells to Compound (+/- S9 Metabolic Activation) MN_Cells->MN_Exposure MN_CytoB Add Cytochalasin B MN_Exposure->MN_CytoB MN_Harvest Harvest and Stain Cells MN_CytoB->MN_Harvest MN_Score Score Micronuclei in Binucleated Cells MN_Harvest->MN_Score CA_Cells Select Mammalian Cell Line (e.g., CHO, HPBL) CA_Exposure Expose Cells to Compound (+/- S9 Metabolic Activation) CA_Cells->CA_Exposure CA_Arrest Arrest Cells in Metaphase CA_Exposure->CA_Arrest CA_Harvest Harvest and Prepare Slides CA_Arrest->CA_Harvest CA_Score Score for Chromosomal Aberrations CA_Harvest->CA_Score

Caption: The standard battery of in vitro genotoxicity assays.

Organ-Specific Toxicity Assessment

For compounds that may have specific organ targets, or as part of a comprehensive safety profile, in vitro models of key organs such as the liver and heart are invaluable.

In Vitro Hepatotoxicity Assessment

Scientific Rationale: The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury. Human hepatoma cell lines, such as HepG2, are widely used as an initial screen for potential hepatotoxicity due to their human origin and expression of some metabolic enzymes.[21][22][23][24][25]

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium.

  • Exposure: Treat cells with a range of concentrations of Ethyl 3-(2-methylpiperidin-1-yl)propanoate for 24, 48, and 72 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure cell viability using the MTT or NRU assay.

    • Enzyme Leakage: Measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the culture medium as indicators of cell membrane damage.

    • Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) and glutathione (GSH).

  • Data Interpretation: A significant increase in enzyme leakage or markers of oxidative stress, coupled with a decrease in cell viability, indicates potential hepatotoxicity.

In Vitro Cardiotoxicity Assessment

Scientific Rationale: Drug-induced cardiotoxicity is a major reason for compound attrition during development.[26] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model as they are of human origin and exhibit spontaneous, rhythmic contractions.[27][28][29][30]

Experimental Protocol:

  • Cell Culture: Culture hiPSC-CMs on a suitable substrate until a synchronously beating monolayer is formed.

  • Exposure: Treat the cells with the test compound.

  • Endpoint Analysis:

    • Electrophysiology: Use microelectrode arrays (MEAs) to measure changes in field potential duration, which is an in vitro correlate of the QT interval in an electrocardiogram.

    • Calcium Transients: Use fluorescent calcium indicators to assess changes in the kinetics of intracellular calcium cycling, which is fundamental to cardiomyocyte contraction.

    • Beating Rate and Rhythm: Monitor changes in the frequency and regularity of contractions.

  • Data Interpretation: Prolongation of the field potential duration, altered calcium transients, or the induction of arrhythmias (irregular beating) are all indicators of potential cardiotoxicity.

Dermal and Ocular Irritation Potential

Based on the hazard statements for structurally similar compounds, assessing the potential for skin and eye irritation is a prudent step. Validated in vitro methods using reconstructed human tissue models are available and are recognized by regulatory bodies.

In Vitro Skin Irritation Test (OECD 439)

Scientific Rationale: This test uses a reconstructed human epidermis (RhE) model, which mimics the structure and function of the human epidermis.[31][32][33][34][35][36] Chemical-induced irritation is assessed by measuring the cytotoxicity in the tissue model.

Experimental Protocol:

  • Tissue Model: Use a commercially available RhE tissue model (e.g., EpiDerm™, EpiSkin™).

  • Exposure: Apply Ethyl 3-(2-methylpiperidin-1-yl)propanoate topically to the surface of the tissue for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure and a post-incubation period, determine the tissue viability using the MTT assay.

  • Data Interpretation: If the mean tissue viability is reduced to ≤ 50% of the negative control, the compound is classified as a skin irritant (UN GHS Category 2).[32]

In Vitro Eye Irritation Test (OECD 492)

Scientific Rationale: Similar to the skin irritation test, this assay employs a reconstructed human cornea-like epithelium (RhCE) model.[37][38][39][40][41] It assesses the potential of a chemical to cause serious eye damage or irritation.

Experimental Protocol:

  • Tissue Model: Use a commercially available RhCE tissue model.

  • Exposure: Apply the test compound to the tissue surface.

  • Viability Assessment: Measure tissue viability using the MTT assay.

  • Data Interpretation: The classification (No Category, Category 2, or Category 1) is based on the reduction in tissue viability at specific time points and concentrations, as defined in the OECD guideline.

Synthesis and Forward Look

The execution of this comprehensive in vitro testing battery will provide a robust initial safety profile for Ethyl 3-(2-methylpiperidin-1-yl)propanoate. The data generated will allow for an informed decision-making process regarding the continued development of this compound. Positive findings in any of these assays would warrant further investigation into the specific mechanisms of toxicity and may necessitate the design of analogue compounds with an improved safety profile. This proactive, data-driven approach to safety assessment is fundamental to modern, responsible drug development.

References

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Reconstructed Human Cornea-like Epithelium (RHCE) Test Method for Eye Hazard Identification (OECD 492B). IIVS.org. [Link]

  • OECD. (2024). Test No. 492B: Reconstructed Human Cornea‑like Epithelium (RHCE) Test Method for Eye Hazard Identification. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439). IIVS.org. [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2025). Test No. 492: Reconstructed human Cornea‑like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2025). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Carfagna, M. A., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Biochemical and Biophysical Research Communications, 197(2), 932-941. [Link]

  • Sirenko, O., et al. (2017). In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. Toxicology and Applied Pharmacology, 322, 1-13. [Link]

  • Sakamoto, T., et al. (2023). Predicting the Safety of Ocular Iontophoresis Using Reconstructed Human Corneal Epithelial Cells. Biological and Pharmaceutical Bulletin, 46(3), 435-440. [Link]

  • RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

  • OECD. (2018). Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. [Link]

  • NC3Rs. (n.d.). iPSC derived cardiomyocytes for cardiac toxicity assessment. [Link]

  • Ames II Mutagenicity Assay Technical Documentation. (n.d.). [Link]

  • Jacobs, M. N., et al. (2023). Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503643. [Link]

  • Istituto Superiore di Sanità. (2021, July 27). OECD Test Guidelines for Genetic Toxicology. [Link]

  • Wills, J. W., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 19(1), 26. [Link]

  • Sirenko, O., et al. (2017). In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. Toxicology and Applied Pharmacology, 322, 1-13. [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. [Link]

  • Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation – Reconstructed Human Epidermis Test Method. [Link]

  • RE-Place. (n.d.). In vitro mammalian cell micronucleus test. [Link]

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Mohammadi, J., et al. (2015). In vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. Iranian Journal of Pharmaceutical Research, 14(4), 1255–1263. [Link]

  • RIVM. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Charles River. (n.d.). Chromosome Aberration Test. [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • Donato, M. T., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology, 178, 113898. [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Ncardia. (2019, April 1). Scientific poster: High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes. [Link]

  • Luijten, M., et al. (2023). Evaluation of the Standard Battery of In Vitro Genotoxicity Tests for Human Health Risk Assessment through Mathematical Modelling. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 29. [Link]

  • Lu, H. R., et al. (2024). Advanced Cardiovascular Toxicity Screening: Integrating Human iPSC-Derived Cardiomyocytes with In Silico Models. bioRxiv. [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Vijay, U., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • Yeditepe University. (n.d.). Genotoxicity (OECD 473). [Link]

  • Cyprotex. (n.d.). Ames Test. [Link]

  • U.S. Environmental Protection Agency. (1983, March). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

Sources

Exploratory

Crystallographic data and 3D conformation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Crystallographic Data and 3D Conformation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate: A Structural Analysis Guide Executive Summary Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a versatile tertiary amine featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and 3D Conformation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate: A Structural Analysis Guide

Executive Summary

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a versatile tertiary amine featuring a flexible ester side chain and a substituted piperidine core. Because the piperidine ring is a ubiquitous scaffold in active pharmaceutical ingredients (APIs), understanding its three-dimensional conformation is critical for predicting receptor binding affinities, lipophilicity, and pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of the theoretical conformational dynamics of this molecule and outlines a field-proven, self-validating crystallographic protocol for determining its exact 3D structure in the solid state.

Theoretical Conformational Analysis

The 3D architecture of Ethyl 3-(2-methylpiperidin-1-yl)propanoate is governed by a delicate balance of steric constraints, torsional strain, and stereoelectronic effects inherent to the piperidine ring[1].

Piperidine Ring Dynamics Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen heteroatom introduces unique dynamics, specifically rapid pyramidal inversion, which allows the N-alkyl substituent (the ethyl propanoate group) to oscillate between axial and equatorial positions[2].

Equatorial vs. Axial Preferences (A-Values) The conformation of this specific molecule is dictated by two primary substituents:

  • The 2-Methyl Group: To avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, the 2-methyl group strongly prefers the equatorial position. The energetic penalty for an axial methyl group (quantified by its A-value) is approximately 1.7 kcal/mol[3].

  • The N-Alkyl Group (Ethyl Propanoate): While N-alkyl groups generally prefer the equatorial position to minimize 1,3-diaxial interactions (an energetic penalty of ~0.4 to 0.9 kcal/mol), placing both the 2-methyl and the N-alkyl groups in equatorial positions forces them into a sterically hindered gauche arrangement[2].

Consequently, the molecule exists in a dynamic equilibrium. The dominant conformer in solution typically features an equatorial 2-methyl group, while the bulky ethyl propanoate side chain may adopt an axial orientation to relieve the gauche steric clash—a phenomenon closely related to A(1,3) strain principles[3].

ConformationalStates N1 Chair Conformation (2-Me Equatorial, N-R Equatorial) N2 Chair Conformation (2-Me Equatorial, N-R Axial) N1->N2 Nitrogen Inversion (Fast, Low Barrier) N4 Twist-Boat / Transition States N1->N4 Ring Flip (High Barrier) N2->N4 Ring Flip N3 Chair Conformation (2-Me Axial, N-R Equatorial) N4->N3 Ring Flip

Conformational equilibrium of piperidines via nitrogen inversion and ring flip.

Quantitative Conformational Data

Table 1: Theoretical Conformational Energies for Piperidine Derivatives

Interaction / Strain Type Energy Penalty (kcal/mol) Structural Consequence
2-Methyl (Axial) 1,3-diaxial ~1.7 Strong preference for equatorial 2-Me
N-Alkyl (Axial) 1,3-diaxial ~0.4 - 0.9 Moderate preference for equatorial N-R
N-Alkyl (Eq) / 2-Me (Eq) Gauche ~0.5 - 1.0 Favors N-Axial conformer in 2-substituted rings

| Nitrogen Inversion Barrier | ~8.0 - 10.0 | Rapid interconversion at room temperature |

Crystallographic Experimental Protocol

Obtaining high-resolution X-ray diffraction data for tertiary amine esters requires specific methodological choices. Because these compounds often present as viscous oils at room temperature due to their high conformational flexibility and lack of strong intermolecular hydrogen bonding, the protocol below utilizes salt formation to force crystallization.

Step 1: Sample Preparation and Crystal Growth Causality: Converting the free base oil into a hydrochloride salt increases the lattice energy via ionic interactions and hydrogen bonding, facilitating the growth of well-ordered single crystals.

  • Dissolve 100 mg of Ethyl 3-(2-methylpiperidin-1-yl)propanoate in 2 mL of anhydrous diethyl ether.

  • Slowly add 1.0 M HCl in diethyl ether dropwise under an inert atmosphere until precipitation ceases.

  • Isolate the resulting solid and dissolve it in a minimum volume of methanol.

  • Set up a vapor diffusion chamber using diethyl ether as the antisolvent. Allow 3–5 days for diffraction-quality single crystals of the HCl salt to form.

Step 2: Data Collection Causality: Cryocooling the crystal to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which significantly enhances high-angle diffraction intensity and prevents radiation-induced degradation of the organic sample.

  • Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil.

  • Transfer the loop to a diffractometer equipped with a low-temperature device set to 100 K.

  • Collect diffraction data using a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα for absolute structure determination if chiral resolution is required).

Step 3: Structure Solution, Refinement, and Validation Causality: A self-validating refinement loop ensures that the calculated electron density perfectly matches the experimental diffraction pattern.

  • Reduction: Integrate frames and apply a multi-scan absorption correction to account for the differential absorption of X-rays by the crystal depending on its orientation.

  • Solution: Solve the phase problem using intrinsic phasing via SHELXT[4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[4] within the OLEX2 graphical interface[5]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility. The absence of Level A or B alerts serves as the final self-validating proof of structural integrity.

CrystalWorkflow Step1 1. Salt Formation & Crystallization (e.g., HCl salt, Vapor Diffusion) Step2 2. Crystal Mounting & Cryocooling (100 K, Paratone Oil) Step1->Step2 Step3 3. X-Ray Diffraction Data Collection (Mo/Cu Kα radiation) Step2->Step3 Step4 4. Data Reduction & Absorption Correction (Multi-scan method) Step3->Step4 Step5 5. Structure Solution (Intrinsic Phasing - SHELXT) Step4->Step5 Step6 6. Structure Refinement (Least-Squares - SHELXL / OLEX2) Step5->Step6 Step7 7. CIF Generation & Validation (checkCIF) Step6->Step7

Step-by-step X-ray crystallography workflow from sample preparation to CIF validation.

Expected Crystallographic Parameters

To benchmark the success of the experiment, the final refined structure of the hydrochloride salt should align with the standard parameters outlined below.

Table 2: Expected Crystallographic Parameters for the HCl Salt

Parameter Expected Value / Target Threshold
Chemical Formula C11H22ClNO2
Formula Weight 235.75 g/mol
Crystal System Monoclinic or Triclinic
Temperature 100(2) K
R1 (Final, I > 2σ(I)) < 0.050 (indicates a high-quality model)
wR2 (All data) < 0.150
Goodness-of-fit (S) 1.000 to 1.050

| Largest diff. peak/hole | < 0.5 e/ų and > -0.5 e/ų |

Sources

Protocols & Analytical Methods

Method

Application Note: Aza-Michael Synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Synthesis of β -amino acid precursors and peptidomimetic building blocks. Introduction & Mechanistic Rationale The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Synthesis of β -amino acid precursors and peptidomimetic building blocks.

Introduction & Mechanistic Rationale

The synthesis of β -amino esters is a critical workflow in medicinal chemistry, as these motifs are fundamental building blocks for peptidomimetics, alkaloids, and various biologically active compounds. The most atom-economical route to access these structures is the aza-Michael addition , a 1,4-conjugate addition of a nitrogen-centered nucleophile to an electron-deficient alkene[1].

In this protocol, we detail the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate [2] via the aza-Michael addition of 2-methylpiperidine to ethyl acrylate.

Causality in Experimental Design
  • Steric Considerations: 2-Methylpiperidine is a secondary aliphatic amine. The presence of the α -methyl group introduces mild steric hindrance compared to unsubstituted piperidine. While this slightly reduces the nucleophilic attack rate, the reaction remains highly favorable under thermodynamic control.

  • Catalytic Strategy: While aza-Michael additions can proceed neat or under basic conditions, the use of Ceric Ammonium Nitrate (CAN) in aqueous media has emerged as a superior, green-chemistry approach[3][4]. CAN acts as a mild Lewis acid, activating the carbonyl oxygen of ethyl acrylate, thereby increasing the electrophilicity of the β -carbon. This allows the reaction to proceed rapidly at room temperature without the need for harsh organic solvents or elevated temperatures[4].

Reaction Workflow & Logic

G Start Reagents 2-Methylpiperidine + Ethyl Acrylate Activation Lewis Acid Activation CAN (3 mol%) in H2O Start->Activation Addition 1,4-Conjugate Addition Stir 15-30 min at 25°C Activation->Addition Workup Aqueous Workup EtOAc Extraction Addition->Workup Purification Purification Flash Chromatography Workup->Purification Product Target Isolated Ethyl 3-(2-methylpiperidin-1-yl)propanoate Purification->Product

Workflow for the CAN-catalyzed aza-Michael synthesis of the target β -amino ester.

Quantitative Data & Reagent Specifications

To ensure a self-validating and scalable system, the following stoichiometric table is calibrated for a standard 10 mmol bench-scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in System
Ethyl Acrylate 100.121.01.00 g (10 mmol)Michael Acceptor (Electrophile)
2-Methylpiperidine 99.171.21.19 g (12 mmol)Michael Donor (Nucleophile)
Ceric Ammonium Nitrate (CAN) 548.220.03164 mg (0.3 mmol)Lewis Acid Catalyst
Deionized Water 18.02N/A10 mLGreen Solvent / Reaction Medium
Ethyl Acetate 88.11N/A3 x 15 mLExtraction Solvent
Step-by-Step Experimental Protocol

This methodology is adapted from optimized aqueous aza-Michael conditions[3][5] to ensure maximum yield and minimal byproduct formation.

Phase 1: Reaction Assembly
  • Catalyst Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of deionized water. Add 164 mg (3 mol%) of Ceric Ammonium Nitrate (CAN) and stir until completely dissolved. The solution will exhibit a characteristic pale orange/yellow tint.

  • Acceptor Addition: Add 1.00 g (10 mmol) of ethyl acrylate to the aqueous catalyst solution.

  • Nucleophile Addition: Dropwise, add 1.19 g (12 mmol) of 2-methylpiperidine over 2 minutes. Causality Note: Dropwise addition prevents localized thermal spikes, as the conjugate addition is mildly exothermic.

Phase 2: Reaction Monitoring (Self-Validation)
  • Incubation: Stir the biphasic mixture vigorously at room temperature (25 °C) for 30 minutes.

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system.

    • Detection: Because the product lacks a strong UV chromophore, visualize the TLC plate using an Iodine ( I2​ ) chamber or by dipping in basic KMnO4​ stain followed by gentle heating. The reaction is deemed complete when the ethyl acrylate spot is entirely consumed.

Phase 3: Workup & Isolation
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Combine the organic layers and wash with 15 mL of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification & Analytical Verification
  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 10% EtOAc in Hexanes) to remove the slight excess of 2-methylpiperidine.

  • NMR Verification: Confirm the structure of Ethyl 3-(2-methylpiperidin-1-yl)propanoate via 1H NMR ( CDCl3​ ).

    • Key Indicators: Ensure the complete disappearance of the vinylic protons of ethyl acrylate (typically found between δ 5.8 - 6.4 ppm). Look for the appearance of complex diastereotopic multiplets corresponding to the newly formed N−CH2​−CH2​−CO2​Et linkage, and the characteristic triplet/quartet pattern of the ethyl ester group.

References
  • ChemicalBook.ethyl 3-(2-methylpiperidin-1-yl)
  • Organic Chemistry Portal (Summary of Varala et al., Synlett 2006).
  • BenchChem.
  • National Institutes of Health (PMC).

Sources

Application

Advanced Applications of Ethyl 3-(2-methylpiperidin-1-yl)propanoate in Pharmaceutical Synthesis

Executive Summary Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a highly versatile β -amino ester that serves as a privileged building block in modern medicinal chemistry. The molecule combines a 2-methylpiperidine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a highly versatile β -amino ester that serves as a privileged building block in modern medicinal chemistry. The molecule combines a 2-methylpiperidine core with a propanoate linker, providing dual sites for structural diversification. As a Senior Application Scientist, I have designed this protocol guide to demonstrate how this specific intermediate can be deployed to synthesize complex Active Pharmaceutical Ingredients (APIs), specifically focusing on Histamine H3 receptor inverse agonists (Pitolisant analogues) and central anticholinergics (Cycrimine analogues).

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to validate the starting material's physicochemical parameters. The following table summarizes the quantitative data for Ethyl 3-(2-methylpiperidin-1-yl)propanoate[1].

PropertyValue
Chemical Name Ethyl 3-(2-methylpiperidin-1-yl)propanoate
CAS Registry Number 1094629-90-9
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Structural Class β -amino ester / Substituted Piperidine
Key Reactive Sites Ester carbonyl (electrophilic), Piperidine nitrogen (nucleophilic/basic)

Mechanistic Pathway 1: Synthesis of H3 Receptor Inverse Agonist Analogues

Causality & Structural Rationale

Pitolisant is a first-in-class Histamine H3 receptor inverse agonist utilized in the treatment of narcolepsy, traditionally synthesized using 3-(piperidin-1-yl)propan-1-ol[2]. By substituting the standard piperidine intermediate with Ethyl 3-(2-methylpiperidin-1-yl)propanoate , researchers can synthesize 2-methyl-Pitolisant analogues.

Why introduce the 2-methyl group? In Structure-Activity Relationship (SAR) optimization, α -methylation adjacent to a basic nitrogen serves two critical purposes:

  • Metabolic Shielding: The steric bulk of the methyl group hinders N-dealkylation by hepatic CYP450 enzymes, significantly improving the drug's half-life.

  • pKa Modulation: The inductive effect and steric hindrance alter the basicity of the piperidine nitrogen. This can increase the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing blood-brain barrier (BBB) penetration—a strict requirement for CNS-active drugs like Pitolisant.

Workflow: Ester Reduction and Etherification

To utilize this intermediate, the ester must first be reduced to a 1,3-amino alcohol, which then acts as a nucleophile in a substitution reaction with an activated electrophile.

Pathway1 A Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Starting Material) B Reduction (LiAlH4, THF, 0°C to RT) A->B C 3-(2-methylpiperidin-1-yl)propan-1-ol (Intermediate Nucleophile) B->C E Nucleophilic Substitution (K2CO3, KI, MeCN, Reflux) C->E D 3-(4-chlorophenyl)propyl methanesulfonate (Electrophile) D->E F 2-Methyl-Pitolisant Analogue (H3 Receptor Inverse Agonist) E->F

Workflow for the synthesis of 2-Methyl-Pitolisant analogues via ester reduction and coupling.

Protocol 1: Self-Validating Reduction to 1,3-Amino Alcohol

Note: This protocol utilizes the Fieser workup method to prevent emulsion formation and ensure high recovery of the basic amine.

  • Preparation: Flame-dry a 2-neck round-bottom flask under N2. Suspend Lithium Aluminum Hydride (LiAlH4, 1.5 eq) in anhydrous THF (0.2 M).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add Ethyl 3-(2-methylpiperidin-1-yl)propanoate (1.0 eq) dropwise over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Fieser Quench (Critical Step): Cool back to 0 °C. For every x grams of LiAlH4 used, sequentially add:

    • x mL of distilled H2O (dropwise, caution: H2 gas evolution)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H2O

  • Isolation: Stir vigorously for 15 minutes until the aluminum salts form a crisp, white granular precipitate. Filter through a pad of Celite, wash with ethyl acetate, and concentrate in vacuo to yield pure 3-(2-methylpiperidin-1-yl)propan-1-ol.

Mechanistic Pathway 2: Synthesis of Anticholinergic Scaffolds

Causality & Structural Rationale

Cycrimine is a central anticholinergic agent utilized in the management of Parkinson's disease, characterized by a heterodisubstituted tertiary alcohol core (1-cyclopentyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol)[3].

Why use Weinreb Amide Chemistry? To build the Cycrimine tertiary alcohol scaffold from Ethyl 3-(2-methylpiperidin-1-yl)propanoate, we must perform two distinct carbon-carbon bond-forming events using Grignard reagents. However, direct addition of Grignard reagents to esters is kinetically uncontrolled; the intermediate ketone is more electrophilic than the starting ester, leading to rapid over-addition and the formation of unwanted homodisubstituted alcohols[4].

To enforce chemoselectivity, we first convert the ester into a Weinreb amide (N-methoxy-N-methylamide). Upon addition of the first Grignard reagent, the Weinreb amide forms a stable, five-membered magnesium chelate intermediate. This chelate resists further nucleophilic attack. Only upon acidic aqueous workup does the chelate collapse to reveal the pure ketone[5]. This isolated ketone can then be reacted with a second, distinct Grignard reagent to yield the precise heterodisubstituted tertiary alcohol.

Pathway2 A Ethyl 3-(2-methylpiperidin-1-yl)propanoate B Weinreb Amidation (MeO(Me)NH·HCl, iPrMgCl) A->B C N-Methoxy-N-methyl-3-(2-methylpiperidin-1-yl)propanamide B->C D Grignard Addition 1 (PhMgBr, THF) C->D E Phenyl Ketone Intermediate D->E F Grignard Addition 2 (CyclopentylMgBr, THF) E->F G 2-Methyl-Cycrimine Analogue (Tertiary Alcohol Anticholinergic) F->G

Stepwise Grignard addition via Weinreb amide to yield heterodisubstituted tertiary alcohols.

Protocol 2: Stepwise Grignard Addition via Weinreb Amide

Step 2A: Weinreb Amide Formation

  • Suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and Ethyl 3-(2-methylpiperidin-1-yl)propanoate (1.0 eq) in anhydrous THF at -10 °C.

  • Add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 3.0 eq) dropwise to deprotonate the amine salt and facilitate amidation.

  • Stir for 5 hours at room temperature. Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate to isolate the Weinreb amide.

Step 2B: Ketone Formation (First Grignard)

  • Dissolve the Weinreb amide in THF at 0 °C.

  • Add Phenylmagnesium bromide (PhMgBr, 1.1 eq) dropwise. Stir for 2 hours.

  • Quench with 1M HCl to collapse the stable tetrahedral chelate. Extract the resulting phenyl ketone intermediate and purify via flash chromatography.

Step 2C: Tertiary Alcohol Formation (Second Grignard)

  • Dissolve the phenyl ketone intermediate in THF at 0 °C.

  • Add Cyclopentylmagnesium bromide (1.2 eq) dropwise. Stir for 3 hours at room temperature.

  • Quench with saturated aqueous NH4Cl. Extract, dry, and purify to yield the final 2-Methyl-Cycrimine analogue.

References

  • Title : ethyl 3-(2-methylpiperidin-1-yl)propanoate | 1094629-90-9. Source : ChemicalBook. URL : 1

  • Title : Histamine H3 receptor antagonists/inverse agonists: a patent review. Source : Taylor & Francis. URL : 2

  • Title : Cycrimine | C19H29NO. Source : PubChem. URL : 3

  • Title : Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Source : ACS Publications. URL : 5

  • Title : Weinreb ketone synthesis. Source : Wikipedia. URL : 4

Sources

Method

The Versatile Building Block: Ethyl 3-(2-methylpiperidin-1-yl)propanoate in Medicinal Chemistry

Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a cornerstone in the design of modern pharmaceuticals. This six-membered nitrogen-containing heterocycle is a prevalent structural motif in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone in the design of modern pharmaceuticals. This six-membered nitrogen-containing heterocycle is a prevalent structural motif in a vast number of approved drugs and biologically active natural products. Its favorability in drug design stems from its ability to confer advantageous physicochemical properties, such as improved solubility and metabolic stability, and its three-dimensional structure allows for the precise spatial arrangement of substituents to optimize interactions with biological targets.[1]

Within the diverse landscape of piperidine-containing molecules, Ethyl 3-(2-methylpiperidin-1-yl)propanoate emerges as a valuable and versatile building block for medicinal chemists. This compound incorporates the key structural features of a 2-methylpiperidine moiety, which can influence receptor binding and pharmacokinetic properties, coupled with a reactive propanoate ester handle that allows for further synthetic elaboration. This guide provides detailed application notes and protocols for the synthesis and utilization of Ethyl 3-(2-methylpiperidin-1-yl)propanoate in drug discovery and development.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1094629-90-9
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Appearance Expected to be a liquidInferred from similar compounds
Boiling Point Not explicitly available; similar compound Ethyl 3-(piperidin-1-yl)propanoate has a boiling point of 108-110 °C at 12 mmHg.
Purity Typically >95%

Safety and Handling:

While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-(2-methylpiperidin-1-yl)propanoate is not widely available, data from closely related compounds such as Ethyl 3-(piperidin-1-yl)propanoate and other N-substituted piperidines indicate that this compound should be handled with care.[2][3] It is likely to be an irritant to the eyes, skin, and respiratory system.[3][4]

General Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.[5]

Synthesis Protocol: Aza-Michael Addition

The most direct and efficient method for the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate is the aza-Michael addition of 2-methylpiperidine to ethyl acrylate.[6] This reaction is a conjugate addition of the amine nucleophile to the electron-deficient alkene of the acrylate.[7]

G reactant1 2-Methylpiperidine product Ethyl 3-(2-methylpiperidin-1-yl)propanoate reactant1->product Aza-Michael Addition reactant2 Ethyl Acrylate reactant2->product

Figure 1: Synthetic pathway for Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Materials and Reagents:

  • 2-Methylpiperidine

  • Ethyl acrylate

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or solvent-free)

  • Optional: Catalyst (e.g., LiClO₄, acidic alumina)[6][8]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperidine (1.0 equivalent). If using a solvent, add the anhydrous solvent at this stage.

  • Addition of Reactant: Slowly add ethyl acrylate (1.0-1.2 equivalents) to the stirred solution of 2-methylpiperidine. The reaction can be exothermic, so controlled addition is recommended.

  • Reaction Conditions: The reaction can often proceed at room temperature without a catalyst, though gentle heating (e.g., to 50-60 °C) can increase the rate.[9] For less reactive systems, a catalyst such as LiClO₄ or acidic alumina can be employed.[6][8] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If no solvent was used, proceed directly to purification. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Note on Causality: The nucleophilic nitrogen of 2-methylpiperidine attacks the β-carbon of the electron-deficient ethyl acrylate, leading to the formation of a new carbon-nitrogen bond. The rate and efficiency of this reaction can be influenced by the solvent polarity and the presence of a catalyst, which can activate the Michael acceptor.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key linkage point for further diversification.

While direct incorporation into a marketed drug is not yet widely documented, the closely related "2-methyl-3-(N-piperidyl)-propane acid" core has been utilized in the synthesis of novel heterocyclic systems with potential biological activity.[10]

Example Application: Synthesis of a Thiosemicarbazide Derivative

A plausible application of Ethyl 3-(2-methylpiperidin-1-yl)propanoate is its conversion to the corresponding hydrazide, which can then be used to synthesize thiosemicarbazides and their cyclized derivatives, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocyclic scaffolds are known to exhibit a wide range of biological activities.[10]

G start Ethyl 3-(2-methylpiperidin-1-yl)propanoate intermediate1 3-(2-Methylpiperidin-1-yl)propanehydrazide start->intermediate1 Hydrazinolysis intermediate2 2-Methyl-3-(N-piperidyl)-propane acid thiosemicarbazide intermediate1->intermediate2 Reaction with Thiocyanate product1 1,3,4-Thiadiazole Derivative intermediate2->product1 Acid-catalyzed Cyclization product2 1,3,4-Oxadiazole Derivative intermediate2->product2 Iodine-mediated Oxidative Cyclization

Figure 2: Potential synthetic utility in heterocyclic chemistry.

Protocol for Downstream Functionalization: Amide Bond Formation

The ester group of Ethyl 3-(2-methylpiperidin-1-yl)propanoate can be readily converted to an amide, a common linkage in many pharmaceutical agents.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve Ethyl 3-(2-methylpiperidin-1-yl)propanoate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Amide Coupling:

    • Dissolve the crude carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), along with an activator like Hydroxybenzotriazole (HOBt).

    • Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous work-up to remove the coupling reagents and byproducts.

    • Purify the resulting amide by flash column chromatography or recrystallization.

Conclusion

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a readily accessible and highly functional building block with significant potential in medicinal chemistry. Its synthesis via the robust aza-Michael addition allows for its efficient production. The presence of both the influential 2-methylpiperidine moiety and a versatile ester handle makes it an attractive starting material for the construction of diverse libraries of compounds in the pursuit of new therapeutic agents. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to incorporate this valuable intermediate into their drug discovery programs.

References

  • O. A. G. G. de A. e Silva, "Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives," Universidade de Chile, 2017. [Online]. Available: [Link]

  • ChemBK, "ethyl 3-(piperidin-1-yl)propanoate," 2024. [Online]. Available: [Link]

  • Royal Society of Chemistry, "Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry," RSC, 2022. [Online]. Available: [Link]

  • D. Berillo and S. S. Akhmedova, "Synthesis of 2-methyl-3-(N-piperidyl)propane acid thiosemicarbazide and its derivatives," in Materials of XVII Russian scientific and practical conference of young scientists and students "Innovations. Intellect. Culture.", 2012. [Online]. Available: [Link]

  • Global Substance Registration System, "METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE," [Online]. Available: [Link]

  • S. H. Mashraqui and M. A. Karnik, "Aza-Michael addition of secondary amine to ethyl acrylate," ResearchGate, 2003. [Online]. Available: [Link]

  • A. P. Krapcho, D. S. Kashdan, E. G. E. Jahngen Jr., and A. J. Lovey, "Synthetic applications of dealkoxycarbonylations of malonate, β-keto, and α-cyano esters," J. Org. Chem., vol. 42, no. 7, pp. 1189–1193, 1977.
  • Google Patents, "Process of making fentanyl intermediates," 2006. [Online].
  • Appchem, "Methyl 3-(2-ethylpiperidin-1-yl)propanoate," [Online]. Available: [Link]

  • A. Genest, A. Bouvet, and P. Lacroix-Desmazes, "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials," Progress in Polymer Science, vol. 72, pp. 61-110, 2017. [Online]. Available: [Link]

  • Novo Med, "Pharmaceutical Intermediates," [Online]. Available: [Link]

  • S. Sudhahar, K. Sankaranarayanan, G. Ravi, R. Mohan Kumar, and G. Chakkaravarthi, "3-Carboxy-2-(piperidin-1-ium-1-yl)propanoate," IUCrData, vol. 1, no. 6, 2016. [Online]. Available: [Link]

  • A. Sadiq et al., "Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate," Pharmaceuticals, vol. 17, no. 11, p. 1522, 2024. [Online]. Available: [Link]

  • Y. Zhang et al., "Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives," Catalysts, vol. 16, no. 1, p. 14, 2026. [Online]. Available: [Link]

  • K. Sayin and B. Tüzün, "Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer," in 6th International Conference on Applied Engineering and Natural Sciences, 2024. [Online]. Available: [Link]

  • G. C. T. R. de Moliner, C. D. G. T. R. de Moliner, and A. D. G. T. R. de Moliner, "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor," Molecules, vol. 26, no. 13, p. 3975, 2021. [Online]. Available: [Link]

  • M. L. Bolognesi et al., "Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives," ChemMedChem, vol. 5, no. 8, pp. 1353-1358, 2010. [Online]. Available: [Link]

Sources

Application

Application Note: Protocol for the Ester Hydrolysis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Introduction & Mechanistic Rationale Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a versatile β -amino ester building block frequently utilized in medicinal chemistry and drug development. The conversion of this ester i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a versatile β -amino ester building block frequently utilized in medicinal chemistry and drug development. The conversion of this ester into its corresponding free acid—3-(2-methylpiperidin-1-yl)propanoic acid—requires a carefully designed hydrolysis protocol due to the amphoteric nature of the product and the steric/electronic influence of the 2-methylpiperidine moiety.

Base-Catalyzed vs. Acid-Catalyzed Hydrolysis: While ester hydrolysis can proceed via acidic or basic pathways, base-catalyzed saponification is strongly preferred for this substrate. Under acidic conditions, the basic piperidine nitrogen (pKa ~10.2) is immediately protonated. This localized positive charge can electrostatically repel incoming hydronium ions or water molecules, drastically reducing the hydrolysis rate and necessitating harsh reflux conditions that may lead to substrate degradation[1].

Conversely, base-catalyzed saponification maintains the piperidine nitrogen in its neutral state, avoiding electrostatic repulsion. The use of Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system is the gold standard for amino esters[2]. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen to enhance its electrophilicity, thereby driving the nucleophilic acyl substitution to completion rapidly at room temperature[3].

Reaction Pathway & Workflow Visualization

Mechanism A Ethyl 3-(2-methylpiperidin-1-yl)propanoate + OH⁻ B Tetrahedral Intermediate (Nucleophilic Addition at Carbonyl) A->B C Lithium Carboxylate Salt + Ethanol (Elimination & Rapid Deprotonation) B->C D 3-(2-methylpiperidin-1-yl)propanoic acid HCl (Acidic Workup, pH 2.0) C->D

Figure 1: Nucleophilic acyl substitution pathway during the saponification of the beta-amino ester.

Workflow A 1. Solubilization Ester in THF/MeOH/H2O B 2. Saponification LiOH·H2O, 0°C → RT A->B C 3. Concentration Remove Organics B->C D 4. Acidification 1M HCl to pH 2.0 C->D E 5. Isolation Lyophilize & Triturate D->E

Figure 2: End-to-end workflow for the basic hydrolysis and isolation of the beta-amino acid.

Experimental Protocol

The most critical failure point in amino ester hydrolysis is the workup. Neutralizing the reaction to pH ~7 generates a zwitterion that is highly water-soluble and impossible to extract into standard organic solvents. This self-validating protocol deliberately acidifies the product to form the hydrochloride salt, allowing for isolation via lyophilization.

Materials & Reagents
  • Substrate: Ethyl 3-(2-methylpiperidin-1-yl)propanoate (1.0 eq, ~199.3 mg, 1.0 mmol)

  • Base: Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq, ~125.9 mg, 3.0 mmol)

  • Solvent System: Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water (3:1:1 v/v/v)

  • Workup Reagents: 1M Hydrochloric Acid (HCl), Diethyl Ether (Et₂O), Anhydrous Isopropanol (iPrOH)

Step-by-Step Methodology
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the starting ester in 5.0 mL of the THF/MeOH/H₂O (3:1:1) solvent mixture.

    • Causality: This specific solvent ratio ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a single, homogenous phase[2].

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add 3.0 mmol of LiOH·H₂O in a single portion.

  • Hydrolysis: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Reaction Monitoring: Verify complete consumption of the starting material via LC-MS. (See Section 5 for analytical details).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath 40 °C) to selectively remove the volatile THF and MeOH. The total volume will reduce to approximately 1.0 mL.

  • Aqueous Wash: Dilute the remaining aqueous residue with 5.0 mL of deionized water. Wash the aqueous layer with 5.0 mL of Et₂O to extract any unreacted ester or non-polar impurities. Discard the Et₂O layer.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the solution reaches pH 2.0 (requires approximately 4.0–4.5 mL).

    • Causality: This step neutralizes the excess LiOH, protonates the carboxylate to the free acid, and protonates the piperidine nitrogen to form the highly water-soluble hydrochloride salt.

  • Lyophilization: Flash-freeze the acidic aqueous solution and lyophilize (freeze-dry) overnight. This yields a crude, dry solid containing the product and inorganic lithium chloride (LiCl).

  • Isolation: Triturate the crude solid with 10 mL of anhydrous Isopropanol (iPrOH) or a DCM/MeOH (9:1) mixture. The amino acid hydrochloride salt will dissolve, while the bulk of the inorganic LiCl remains insoluble. Filter the suspension and concentrate the filtrate to afford pure 3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride.

Quantitative Optimization Data

The following table summarizes the optimization of the saponification conditions, demonstrating why the LiOH/mixed-solvent system is the authoritative standard for this class of molecules.

EntryBase (Eq.)Solvent SystemTempTimeConversion (%)Mechanistic Remarks
1NaOH (1.5)H₂O100 °C12 h< 50%Biphasic system; poor solubility of the lipophilic ester limits the reaction rate.
2NaOH (3.0)EtOH / H₂O (1:1)25 °C8 h85%Improved solubility, but lacks the electrophilic activation provided by lithium.
3LiOH (3.0) THF / MeOH / H₂O (3:1:1) 25 °C 3 h > 99% Homogenous phase; Li⁺ coordination accelerates carbonyl cleavage.

Analytical Validation

Because Ethyl 3-(2-methylpiperidin-1-yl)propanoate lacks an aromatic ring or extended conjugation, it does not possess a strong UV chromophore. Standard UV-Vis detection (e.g., 254 nm) during HPLC or TLC will result in false negatives.

Validation Protocols:

  • TLC Staining: Use Dragendorff’s reagent (which stains tertiary amines a bright orange) or an Iodine vapor chamber to visualize the spots on silica gel.

  • LC-MS (Gold Standard): Utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry equipped with Electrospray Ionization (ESI+) in positive ion mode.

    • Starting Material: Exhibits an [M+H]+ peak at m/z 200.3.

    • Product: Exhibits an [M+H]+ peak at m/z 172.2.

Sources

Method

Application Note: Advanced Column Chromatography Purification Protocols for Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Introduction & Chemical Profiling Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS: 1094629-90-9)[1] is a functionalized tertiary amine, typically synthesized via the aza-Michael addition of 2-methylpiperidine to ethyl ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS: 1094629-90-9)[1] is a functionalized tertiary amine, typically synthesized via the aza-Michael addition of 2-methylpiperidine to ethyl acrylate. The purification of this molecule via normal-phase column chromatography presents a dual chemical challenge:

  • Tertiary Amine Basicity: The piperidine nitrogen is highly basic (pKa ~10). On standard unbonded silica gel, this basic center interacts strongly with acidic Brønsted silanol groups (Si-OH, pKa ~4.5–5.5)[2]. This massive Δ pKa drives proton transfer and strong ionic adsorption, resulting in severe peak tailing, streaking, and poor mass recovery[3].

  • Ester Lability: The ethyl ester moiety is susceptible to base-catalyzed hydrolysis. Prolonged exposure to strongly basic aqueous conditions or harsh modifiers during post-run solvent concentration must be carefully managed.

Mechanistic Insights: Overcoming Silanol Interactions

  • Dynamic Masking (Method A): Adding a sacrificial basic modifier, such as Triethylamine (TEA), to the mobile phase. TEA is highly basic and sterically accessible; it aggressively competes for the acidic silanol binding sites, neutralizing the column dynamically and allowing the target amine to elute as a sharp band[5].

  • Static Masking (Method B - The Gold Standard): Utilizing an amine-functionalized silica stationary phase (e.g., KP-NH or RediSep Amine). The silica surface is covalently bonded with aminopropyl groups, permanently masking the silanols[6]. This eliminates the need for mobile phase modifiers entirely, simplifying post-run processing and protecting the labile ester group from prolonged exposure to basic additives during concentration[3].

Mechanism silanol Acidic Silanol (Si-OH) amine Tertiary Amine Target silanol->amine Strong Adsorption (Streaking) tea Triethylamine (TEA Modifier) tea->silanol Competitive Binding bonded Amine-Bonded Silica (Si-NH2) bonded->amine Weak Interaction (Sharp Elution)

Figure 1: Mechanistic interactions between silica stationary phases and basic tertiary amines.

Experimental Protocols

Protocol A: Bare Silica Chromatography with TEA Modifier

Causality & Trustworthiness: TEA is selected because its low boiling point (89.5 °C) allows for relatively easy removal compared to heavier amines, while its basicity is sufficient to saturate silica active sites[5]. This protocol is self-validating: if the TLC does not contain TEA, the column will fail.

  • Eluent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20 v/v). Add 1% to 2% (v/v) Triethylamine (TEA) and mix thoroughly[5].

  • TLC Optimization: Run TLC using standard bare silica plates. Critical Step: The TLC developing solvent must contain the exact TEA modifier concentration used in the column eluent to accurately predict the Rf value (target Rf ~0.25–0.35)[5].

  • Column Packing & Equilibration: Slurry-pack the silica gel column using the TEA-modified eluent. Flush with at least 3 column volumes (CV) to ensure complete saturation of the silanol sites before loading the sample.

  • Sample Loading: Dissolve the crude Ethyl 3-(2-methylpiperidin-1-yl)propanoate in a minimum volume of the modified eluent. Apply evenly to the column head.

  • Elution: Elute the column isocratically. Monitor fractions via TLC (visualize using Dragendorff's reagent or iodine, as UV activity will be poor).

  • Solvent Removal: Pool product-containing fractions. To completely remove the TEA and prevent ester hydrolysis during heating, co-evaporate the fractions with toluene under reduced pressure at a maximum bath temperature of 35–40 °C.

Protocol B: Amine-Functionalized Silica (Recommended)

Causality & Trustworthiness: By using a stationary phase that is inherently basic, we eliminate the need for TEA. This is highly advantageous for ester-containing molecules, as it completely removes the risk of base-catalyzed hydrolysis during the heated concentration step[6],[4].

  • Eluent Preparation: Prepare a simple mobile phase of Hexane/Ethyl Acetate. No basic modifiers are required[4].

  • TLC Optimization: Use specialized Amine (NH2) TLC plates to determine the optimal solvent ratio. Note that compounds generally elute faster (higher Rf) on amine silica than on bare silica due to reduced stationary phase polarity[4].

  • Column Equilibration: Flush the amine-functionalized column with 2–3 CV of the starting non-polar solvent (e.g., Hexane).

  • Sample Loading: Liquid-load the crude mixture using a minimum amount of Hexane/EtOAc.

  • Elution: Run the gradient. The tertiary amine will elute rapidly as a sharp, symmetrical peak without streaking[3].

  • Solvent Removal: Pool the fractions and evaporate under reduced pressure. Because no TEA is present, direct rotary evaporation yields the pure free-base product rapidly and safely.

Workflow cluster_bare Method A: Bare Silica cluster_amine Method B: Amine-Functionalized Silica crude Crude Ethyl 3-(2-methylpiperidin-1-yl)propanoate bare_col Silica Gel (SiO2) crude->bare_col amine_col Amine-Bonded Silica crude->amine_col tea_add Add 1% TEA Modifier bare_col->tea_add elute_a Elute Fractions tea_add->elute_a evap_a Co-evaporate TEA elute_a->evap_a no_tea No Modifier Required amine_col->no_tea elute_b Elute Fractions no_tea->elute_b evap_b Direct Evaporation elute_b->evap_b

Figure 2: Purification workflows for tertiary amines using bare vs. amine-functionalized silica.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics of both purification strategies, providing a clear framework for method selection.

ParameterMethod A: Bare Silica + TEAMethod B: Amine-Functionalized Silica
Stationary Phase Unbonded Silica (SiO2)Aminopropyl-bonded Silica (Si-NH2)
Mobile Phase Additive 1–5% Triethylamine (TEA)None required
TLC Plate Requirement Standard Silica (with TEA in solvent)Amine-functionalized TLC plates
Peak Shape Moderate to Good (some tailing possible)Excellent (sharp, symmetrical)
Post-Run Solvent Removal Complex (Requires co-evaporation)Simple (Direct rotary evaporation)
Risk to Ester Moiety Moderate (Base-catalyzed hydrolysis risk)Low (Neutral/mild conditions)
Column Reusability Single-use typicallyReusable (if flushed properly)

References[2] Biotage. "Is there an easy way to purify organic amines?". Biotage. 1]">https://www.biotage.com[1] ChemicalBook. "ethyl 3-(2-methylpiperidin-1-yl)propanoate | 1094629-90-9". ChemicalBook. 5]">https://www.chemicalbook.com[5] BenchChem. "Technical Support Center: Purification of Secondary Alkyl Amines". BenchChem. 6]">https://www.benchchem.com[6] Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns". Teledyne ISCO. 3]">https://www.teledyneisco.com[3] Biotage. "When should I use an amine-bonded silica for flash chromatography?". Biotage. 4]">https://www.biotage.com[4] Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". Teledyne ISCO. https://www.teledyneisco.com

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Extraction of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity issues during the isolation of β -amino esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity issues during the isolation of β -amino esters.

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is typically synthesized via the aza-Michael addition of 2-methylpiperidine to ethyl acrylate[1]. While the synthesis is straightforward, the extraction and workup phases are notorious for generating byproducts. The close proximity of a basic tertiary amine and an electrophilic ester group creates a microenvironment highly susceptible to autocatalysis and degradation.

This guide provides the mechanistic causality behind these failures and establishes a self-validating protocol to ensure high-fidelity extraction.

Troubleshooting FAQs: Mechanistic Insights

Q1: My post-reaction NMR showed 100% conversion, but after extraction, I see significant amounts of ethyl acrylate and 2-methylpiperidine. What happened? A1: You are observing a retro-Michael reaction . β -amino esters exist in a delicate thermodynamic equilibrium. While the forward aza-Michael addition is favored at room temperature, the reverse reaction (retro-Michael cleavage) is highly accelerated by thermal stress or extreme pH[2][3]. If your rotary evaporator bath exceeds 35°C, or if your aqueous wash is highly acidic (pH < 3) in an attempt to protonate the amine, the molecule fragments. Causality: Protonation of the piperidine nitrogen makes it an excellent leaving group, driving an E1cB-like elimination of the β -proton to regenerate the acrylate[2].

Q2: My isolated yield is exceptionally low (<40%), but I don't see starting materials in the NMR. Where is my product? A2: Your product was lost to the aqueous phase due to ester hydrolysis . The unreacted 2-methylpiperidine in your crude mixture is a strong base (pKa ~10.5). If you wash the crude mixture with unbuffered water, the local pH spikes, catalyzing base-mediated ester hydrolysis. Furthermore, the deprotonated tertiary amine in the product can autocatalyze the cleavage of its own ester group[4]. The resulting β -amino acid is a zwitterion, making it highly water-soluble and impossible to extract into standard organic solvents.

Q3: Can I wash with methanol to break the emulsion during the aqueous extraction? A3: Absolutely not. Introducing methanol during the workup of an ethyl ester in the presence of a basic amine will cause transesterification , yielding methyl 3-(2-methylpiperidin-1-yl)propanoate as a byproduct. If an alcohol must be used to break an emulsion, use absolute ethanol (matching the ester's alkyl group). However, filtering the biphasic mixture through a pad of Celite is the preferred, chemically inert method.

Quantitative Data: Impact of Extraction Conditions

The following table summarizes how different extraction microenvironments dictate the survival of the β -amino ester motif.

Table 1: Matrix of extraction conditions and resulting product integrity.

Aqueous Wash pHEvaporation Temp (°C)Extraction SolventTarget Yield (%)Hydrolysis Byproduct (%)Retro-Michael Byproduct (%)
7.5 (Buffered) 25°C DCM >92% <2% <1%
10.5 (Unbuffered)25°CDCM45%50%5%
2.0 (Strong Acid)25°CEtOAc30%10%60%
7.5 (Buffered)55°CEtOAc65%<2%33%
7.5 + Methanol25°CDCM70%<2%<1% (25% Transesterified)
Self-Validating Experimental Protocol: Optimized Biphasic Extraction

To prevent degradation, the extraction must be treated as a kinetic quench rather than a simple phase separation. This protocol utilizes a self-validating feedback loop to ensure the environment remains benign.

Step 1: Quenching & Dilution

  • Cool the crude reaction mixture to 4°C using an ice bath.

  • Dilute the mixture with cold Dichloromethane (DCM) (10 mL per 1 mmol of theoretical product). Causality: DCM provides excellent solubility for the target compound while minimizing water miscibility, reducing the interfacial area where hydrolysis occurs.

Step 2: Buffered Aqueous Wash (The Critical Step)

  • Prepare a 0.5 M Sodium Phosphate buffer adjusted exactly to pH 7.5.

  • Add the cold buffer to the organic layer (1:1 v/v ratio).

  • Validation Check: After gentle inversion (do not shake vigorously to avoid emulsions), test the pH of the separated aqueous layer using a calibrated pH probe or high-resolution indicator paper.

    • If pH > 8.0: Unreacted amine is dominating. Add additional buffer until the aqueous layer reads strictly between 7.2 and 7.8. This validates that the basicity is neutralized without triggering acid-catalyzed retro-Michael cleavage[2].

Step 3: Phase Separation & Emulsion Resolution

  • Separate the organic layer.

  • Wash the organic layer once with cold, saturated NaCl solution (brine) to remove residual water.

  • Validation Check: If an emulsion forms, do not add alcohols. Instead, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite 545. The emulsion will instantly break into two pristine layers.

Step 4: Drying & Concentration

  • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter to remove the drying agent.

  • Transfer to a rotary evaporator.

  • Validation Check: Set the water bath to a maximum of 25°C to 30°C . Apply high vacuum (e.g., <50 mbar for DCM) to remove the solvent. Causality: Keeping the temperature below 35°C completely suppresses the thermal retro-Michael pathway[2][3].

Workflow & Degradation Pathway Visualization

ExtractionWorkflow Start Crude Reaction Mixture Ethyl 3-(2-methylpiperidin-1-yl)propanoate HighpH Unbuffered Aqueous Wash (pH > 10) Start->HighpH Poor pH Control LowpH Strong Acid Wash (pH < 3) Start->LowpH Aggressive Quench HighTemp Rotary Evaporation (T > 40°C) Start->HighTemp Thermal Stress OptQuench Buffer Quench (pH 7.2 - 7.8) Start->OptQuench Optimized Workflow Hydrolysis Ester Hydrolysis (β-amino acid byproduct) HighpH->Hydrolysis Base Catalysis RetroMichael Retro-Michael Cleavage (Ethyl Acrylate + Amine) HighpH->RetroMichael Base Catalysis LowpH->RetroMichael Acid Catalysis HighTemp->RetroMichael Thermal Degradation OptExtract Cold Organic Extraction (DCM, 4°C) OptQuench->OptExtract Validated pH OptEvap Low-Temp Concentration (T < 30°C, High Vacuum) OptExtract->OptEvap Phase Separation Success Pure Target Compound (High Yield, Intact Ester) OptEvap->Success Preserved Integrity

Caption: Workflow of beta-amino ester extraction: degradation pathways vs. optimized protocol.

References
  • Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Organic Chemistry Portal / Synlett.
  • Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
  • Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Ethyl 3-(2-methylpiperidin-1-yl)propanoate Synthesis

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, a common intermediate in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, a common intermediate in pharmaceutical development. The core of this synthesis is the aza-Michael addition of 2-methylpiperidine to ethyl acrylate. Temperature is a critical parameter that dictates not only the reaction rate but also the yield and purity of the final product. This document is structured to help you troubleshoot common issues and answer frequently asked questions related to temperature optimization.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationship between temperature and reaction outcomes.

Question 1: My reaction yield is significantly lower than expected. Could the reaction temperature be the culprit?

Answer: Absolutely. An inappropriate reaction temperature is a primary cause of low yields in the aza-Michael addition. The effect of temperature is multifaceted:

  • Insufficiently Low Temperature: If the temperature is too low, the reaction kinetics will be exceedingly slow, leading to incomplete conversion of the starting materials within a practical timeframe. The nucleophilicity of the secondary amine (2-methylpiperidine) might not be sufficient to attack the Michael acceptor (ethyl acrylate) at a reasonable rate without adequate thermal energy.[1]

  • Excessively High Temperature: Conversely, high temperatures can promote undesired side reactions or degradation. A significant issue is the potential for a retro-aza-Michael reaction, where the product reverts to the starting materials.[1][2] This equilibrium becomes more prominent at elevated temperatures, effectively placing a ceiling on the achievable yield.[2][3] Furthermore, high heat can induce the polymerization of the ethyl acrylate monomer, consuming the reagent and complicating purification.[4]

Question 2: I'm observing significant byproduct formation. How is this related to reaction temperature?

Answer: Byproduct formation is intimately linked to reaction temperature. Besides the polymerization of ethyl acrylate mentioned above, other temperature-dependent side reactions can occur:

  • Polymerization of Michael Acceptor: Ethyl acrylate is prone to self-polymerization, a reaction often initiated by heat or trace impurities.[1][4] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is a key strategy to minimize this pathway.[1]

  • Isomerization: In some Michael addition systems, high temperatures can lead to isomerization of the product or starting materials, resulting in a mixture of regioisomers or stereoisomers, which complicates purification and reduces the yield of the desired product.[5]

Careful monitoring of the reaction profile by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at different temperatures can help identify the optimal window where the rate of product formation is maximized relative to the rate of byproduct formation.[6]

Question 3: The reaction is proceeding very slowly. Is it advisable to simply increase the temperature?

Answer: While increasing the temperature will almost certainly increase the reaction rate, it is a strategy that must be employed with caution. A modest increase may be beneficial, but an excessive one can trigger the issues of retro-Michael addition and polymerization, ultimately reducing the overall yield and purity.[1][2][4]

Before resorting to higher temperatures, consider these alternative strategies:

  • Catalysis: The aza-Michael reaction can be catalyzed by both acids and bases.[7] While the amine reactant itself is basic, the addition of a catalyst can often promote the reaction under milder temperature conditions.[8]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar solvents can help stabilize the charged intermediate in the aza-Michael addition mechanism, potentially accelerating the reaction.[9]

  • Concentration: Increasing the concentration of the reactants can also lead to a higher reaction rate, as per collision theory.

A systematic approach, such as running a few small-scale parallel experiments at slightly elevated temperatures (e.g., 40°C, 50°C, 60°C), is recommended over a drastic, uncontrolled increase.[10][11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the principles of temperature optimization for this specific synthesis.

Question 1: What is the theoretical basis for selecting a starting reaction temperature for this aza-Michael addition?

Answer: The aza-Michael addition of an amine to an acrylate is a versatile and often exothermic reaction that can frequently proceed at or near room temperature.[5][12] For the reaction between 2-methylpiperidine and ethyl acrylate, a logical starting point is room temperature (approx. 20-25°C).

The theoretical rationale involves balancing kinetics and thermodynamics:

  • Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair on the β-carbon of the ethyl acrylate double bond.[9][13] This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final product.

  • Activation Energy: This reaction generally has a moderate activation energy, meaning it does not typically require high heat to initiate. Many aza-Michael additions are performed under mild conditions.[12]

  • Thermodynamic Control: The aza-Michael addition is often a thermodynamically controlled process, where the more stable 1,4-addition product is favored.[1][3] Running the reaction at a moderate temperature ensures that there is enough energy to overcome the activation barrier without providing excessive energy that could enable the reverse reaction or side reactions.[2]

Therefore, starting at room temperature and monitoring the reaction's progress is a prudent and scientifically grounded approach. If the reaction is too slow, a gentle increase in temperature can be explored systematically.

Question 2: How does the choice of solvent interact with the reaction temperature?

Answer: The solvent plays a crucial role that is interconnected with the chosen reaction temperature. Solvents can influence reaction rates and even the product distribution.

  • Solvent Polarity: Polar solvents can stabilize the charged intermediates of the aza-Michael reaction, potentially accelerating the rate and allowing for lower reaction temperatures.[9]

  • Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure (i.e., reflux temperature).[11] If higher temperatures are deemed necessary, a higher-boiling solvent must be chosen. For instance, a reaction in ethanol (boiling point ~78°C) is limited compared to one in a solvent like dimethyl sulfoxide (DMSO) (boiling point ~189°C).

  • Solvent-Free Conditions: For this specific reaction, solvent-free conditions are often viable and environmentally preferable.[4][14] In such cases, temperature control becomes even more critical as the reaction medium's viscosity and heat transfer properties will change as the reaction progresses.

When optimizing, it is often best to keep the solvent consistent while varying the temperature. If the optimal temperature is not achievable due to solvent limitations, then a new solvent should be selected as part of a further optimization study.

Question 3: What is a standard experimental workflow for systematically optimizing the reaction temperature?

Answer: A systematic approach is crucial for efficiently determining the optimal temperature without wasting time and resources. A Design of Experiments (DoE) approach, or a simplified version of it, is highly recommended over a one-variable-at-a-time (OVAT) method.[15][16]

A standard workflow involves:

  • Define Range: Based on initial scouting experiments or literature precedent, define a sensible temperature range to investigate (e.g., 30°C to 70°C).

  • Parallel Setup: Set up multiple identical small-scale reactions. Each reaction vessel should be charged with the same molar quantities of 2-methylpiperidine, ethyl acrylate, and solvent (if any).

  • Temperature Control: Place each reaction in a setup that allows for precise and stable temperature control (e.g., a temperature-controlled heating mantle, an oil bath, or a parallel synthesis reactor block).[6][11] Assign a different target temperature to each reaction within your defined range.

  • Monitor Progress: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the reaction in the aliquot immediately to stop it.

  • Analyze Samples: Analyze the samples using a suitable analytical technique like HPLC, GC, or ¹H NMR to determine the percentage conversion of starting material to product and to identify any major byproducts.[6]

  • Data Evaluation: Plot the yield of Ethyl 3-(2-methylpiperidin-1-yl)propanoate against time for each temperature. The optimal temperature is the one that provides the highest yield of pure product in the most reasonable amount of time.

This systematic process provides a clear picture of the temperature's effect on both the reaction rate and the final yield, allowing for an informed decision.

Data Summary: Temperature Effects on Aza-Michael Addition

The following table summarizes hypothetical but realistic data for the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, illustrating the trade-offs between temperature, time, and yield.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Byproducts Observed
25 (Room Temp)247572Trace amounts of acrylate polymer
40129592Minor amounts of acrylate polymer
604>9988Significant acrylate polymer, trace retro-Michael product
802>9975High levels of polymer, detectable retro-Michael product

Data is illustrative and will vary based on specific reaction conditions, scale, and reactant purity.

Experimental Protocol: Systematic Temperature Optimization

This protocol details a method for determining the optimal reaction temperature for the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Materials:

  • 2-methylpiperidine

  • Ethyl acrylate

  • Anhydrous solvent (e.g., ethanol or acetonitrile, optional)

  • Parallel synthesis reaction block or multiple reaction flasks with stir bars and condensers

  • Temperature-controlled hot plates/stirrers or oil baths

  • Syringes for sampling

  • Vials for analysis (GC or HPLC)

  • Quenching agent (e.g., a dilute solution of a non-nucleophilic acid)

Procedure:

  • Reaction Setup: In four separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, add 2-methylpiperidine (e.g., 5 mmol). If using a solvent, add it now (e.g., 10 mL).

  • Temperature Equilibration: Place each flask in a pre-heated reaction block or oil bath set to a different temperature (e.g., Trial 1: 30°C, Trial 2: 40°C, Trial 3: 50°C, Trial 4: 60°C). Allow the contents to equilibrate to the set temperature for 15 minutes.

  • Reaction Initiation: To each flask, add ethyl acrylate (e.g., 5.5 mmol, 1.1 equivalents) via syringe. Start a timer for each reaction as the addition is completed.

  • Sampling: At predetermined time points (e.g., t = 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately inject the aliquot into a labeled analysis vial containing a quenching solution to halt the reaction.

  • Analysis: Dilute the quenched samples appropriately and analyze them by GC or HPLC to determine the ratio of starting materials to product.

  • Data Interpretation: Compare the kinetic profiles and final yields across the different temperatures to identify the optimum. The ideal temperature will afford a high yield in a reasonable amount of time with minimal byproduct formation.

Workflow Visualization

The following diagram illustrates the logical flow of the temperature optimization protocol.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision start Define Temperature Range (e.g., 30-60°C) setup Set up Parallel Reactions (Identical Stoichiometry) start->setup run Run Reactions at Set Temperatures (T1, T2, T3, T4) setup->run sample Sample at Timed Intervals (t=1, 2, 4, 8h) run->sample quench Quench Aliquots sample->quench analyze Analyze via GC/HPLC quench->analyze plot Plot Yield vs. Time for each Temperature analyze->plot decision Identify Optimal Temperature (Best Yield & Rate) plot->decision

Caption: Workflow for systematic optimization of reaction temperature.

References

  • Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University. [Link]

  • Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC. [Link]

  • Effect of reaction time and temperature on the aza-Michael addition... ResearchGate. [Link]

  • Michael Addition - Common Conditions. Organic Chemistry Portal. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad. [Link]

  • Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Journal of Chemical Education, ACS Publications. [Link]

  • Amine-Acrylate Michael Addition: A Versatile Platform for Fabrication of Polymer Electrolytes with Varied Cross-Linked Networks. ACS Applied Polymer Materials, ACS Publications. [Link]

  • A New Approach Utilizing Aza-Michael Addition for Hydrolysis-Resistance Non-Ionic Waterborne Polyester. PMC. [Link]

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, RSC Publishing. [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Organic Process Research & Development, ACS Publications. [Link]

  • Strategies for Reaction Optimization. The Knowles Group. [Link]

  • Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Taylor & Francis Online. [Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. UPCommons. [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Royal Society of Chemistry. [Link]

  • Aza-Michael Reaction: Advances & Insights. Scribd. [Link]

Sources

Troubleshooting

Preventing ester degradation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate during storage

A Guide to Preventing Ester Degradation During Storage Welcome to the Technical Support Center for Ethyl 3-(2-methylpiperidin-1-yl)propanoate. This resource is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Ester Degradation During Storage

Welcome to the Technical Support Center for Ethyl 3-(2-methylpiperidin-1-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential degradation issues during storage.

Introduction to Stability Concerns

Ethyl 3-(2-methylpiperidin-1-yl)propanoate, like all esters, is susceptible to degradation, primarily through hydrolysis. This process involves the cleavage of the ester bond by water, yielding the parent carboxylic acid and ethanol.[1][2] The rate of this degradation is influenced by several factors, including moisture, temperature, pH, and light.[3][4] The presence of the basic piperidine ring in the molecule also introduces specific considerations for storage to prevent acid-base reactions that can catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl 3-(2-methylpiperidin-1-yl)propanoate?

The most common degradation pathway is hydrolysis.[3] This reaction can be catalyzed by both acidic and basic conditions.[1][2] In the presence of moisture, the ester bond is cleaved, resulting in the formation of 3-(2-methylpiperidin-1-yl)propanoic acid and ethanol.

Q2: What are the ideal storage temperatures for this compound?

For long-term stability, it is recommended to store Ethyl 3-(2-methylpiperidin-1-yl)propanoate in a cool, dry place.[5] A refrigerated environment, typically between 2-8°C, is ideal for minimizing the rate of potential degradation reactions.[6] High temperatures can accelerate chemical reactions, leading to faster decomposition.[6]

Q3: How does humidity affect the stability of this ester?

Humidity is a critical factor in the degradation of this compound. Moisture in the air can directly participate in hydrolysis.[4][6] Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment. The use of desiccants can help to absorb excess moisture.[6]

Q4: Is this compound sensitive to light?

Q5: What type of container should I use for storage?

The compound should be stored in a tightly sealed, inert container to prevent the ingress of moisture and air.[5][6] Glass containers are generally preferred. For larger quantities, specialized chemical storage containers that prevent leakage are advised.[5]

Troubleshooting Guide: Addressing Degradation Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during the storage of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Issue 1: Observed Changes in Physical Appearance (e.g., color change, clumping)
  • Potential Cause: Exposure to moisture or air. Clumping can be a sign of hygroscopicity, where the compound absorbs water from the atmosphere.[3] A change in color could indicate oxidative degradation or other chemical reactions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the container is tightly sealed and stored in a low-humidity environment.

    • Use of Desiccants: Place a desiccant, such as silica gel, in the secondary storage container to maintain a dry atmosphere.[6]

    • Inert Atmosphere: For highly sensitive applications, consider blanketing the compound with an inert gas like nitrogen or argon before sealing the container.

Issue 2: Decrease in Purity or Potency Detected by Analytical Methods
  • Potential Cause: Chemical degradation, most likely hydrolysis. This leads to a lower concentration of the active ester and the appearance of degradation products.

  • Troubleshooting Steps:

    • Review Storage Temperature: Confirm that the compound has been consistently stored at the recommended cool temperature (2-8°C).[6]

    • Check for Contaminants: Ensure that the storage container and any handling equipment are free from acidic or basic residues that could catalyze hydrolysis.

    • Analytical Monitoring: Implement a routine analytical testing schedule to monitor the purity of the stored compound over time.

Issue 3: Inconsistent Experimental Results
  • Potential Cause: Use of a partially degraded starting material. The presence of impurities, such as the hydrolyzed carboxylic acid, can interfere with subsequent reactions.

  • Troubleshooting Steps:

    • Purity Confirmation: Before use, confirm the purity of the Ethyl 3-(2-methylpiperidin-1-yl)propanoate using a suitable analytical method like HPLC or GC-MS.

    • Re-purification: If degradation is suspected, consider re-purifying the compound, for example, by distillation or chromatography, to remove impurities.

    • Fresh Stock: If significant degradation has occurred, it is advisable to use a fresh, unopened batch of the compound for critical experiments.

Visualizing Degradation and Prevention

Degradation Pathway

The primary degradation pathway, hydrolysis, can be visualized as follows:

G cluster_conditions Reaction Conditions Ester Ethyl 3-(2-methylpiperidin-1-yl)propanoate Acid 3-(2-methylpiperidin-1-yl)propanoic Acid Ester->Acid Hydrolysis Alcohol Ethanol Ester->Alcohol Hydrolysis Water Water (H₂O) Catalyst Acid or Base Catalyst

Caption: Hydrolysis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Recommended Storage Workflow

To ensure the long-term stability of the compound, follow this recommended storage workflow:

G Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Tightly Sealed Inert Container Inspect->Store Seal Intact Refrigerate Refrigerate at 2-8°C Store->Refrigerate Protect Protect from Light Refrigerate->Protect Dry Store in Low Humidity (Use Desiccant) Protect->Dry Analyze Periodic Purity Analysis Dry->Analyze

Caption: Recommended storage workflow for optimal stability.

Protocols for Stability Assessment

Protocol 1: Visual Inspection
  • Before each use, visually inspect the compound for any changes in its physical state.

  • Note any clumping, discoloration, or the presence of an unusual odor.

  • Record all observations in a laboratory notebook.

Protocol 2: Analytical Purity Check using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline. The specific column, mobile phase, and other parameters should be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare the results to the initial purity and previous time points to assess degradation.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of chemical degradation.[6]
Humidity Low humidity, use of desiccantsTo minimize the risk of hydrolysis.[4][6]
Light Protect from light (amber vials, dark storage)To prevent potential photodegradation.[6]
Atmosphere Tightly sealed container, consider inert gasTo prevent exposure to moisture and oxygen.[5]
Container Inert material (e.g., glass)To avoid reaction with the container material.

By adhering to these guidelines, you can significantly extend the shelf-life and ensure the quality of your Ethyl 3-(2-methylpiperidin-1-yl)propanoate for reliable and reproducible experimental outcomes.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Stablizer. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • IJSDR. (n.d.). DRUG STABILITY. Retrieved from [Link]

  • Scribd. (n.d.). Factors Influencing Drug Stability. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Vladimirova, S., & Bijev, A. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2010, May 10). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. Retrieved from [Link]

  • SMT Dry Cabinets. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

Sources

Optimization

Improving enantiomeric excess in chiral Ethyl 3-(2-methylpiperidin-1-yl)propanoate synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate . This guide is engineered for drug development professionals and synthetic chemists who require high ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate . This guide is engineered for drug development professionals and synthetic chemists who require high enantiomeric excess (ee) in piperidine-based active pharmaceutical ingredients (APIs).

Because the chiral center of this molecule resides on the piperidine ring (C2 position), the most industrially reliable synthetic route relies on the chiral pool approach : resolving racemic 2-methylpiperidine into its enantiopure form, followed by a stereoretentive aza-Michael addition to ethyl acrylate.

Below, you will find a causal analysis of ee loss, a visual workflow, troubleshooting FAQs, and self-validating experimental protocols.

Part 1: Synthetic Workflow Visualization

Workflow Racemic Racemic 2-Methylpiperidine (Starting Material) Resolution Chiral Resolution (R)-(-)-Mandelic Acid Racemic->Resolution Salt (S)-2-Methylpiperidinium Mandelate (Diastereomeric Salt) Resolution->Salt Crystallization (0°C) in MeOH/Et2O FreeBase Enantiopure (S)-2-Methylpiperidine (ee > 97%) Salt->FreeBase Base Treatment (K2CO3) AzaMichael Aza-Michael Addition + Ethyl Acrylate FreeBase->AzaMichael Product Chiral Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Target Product) AzaMichael->Product Mild Heating (40-50°C) in EtOH Racemization Racemization Risk (High Temp / Strong Acids) AzaMichael->Racemization Avoid >80°C

Workflow for the stereoretentive synthesis of chiral Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) of my isolated (S)-2-methylpiperidine plateauing at ~60% despite repeated crystallizations? Causality: Diastereomeric resolution relies strictly on the differential solubility product ( Ksp​ ) of the resulting salts[1]. If your solvent system is too polar (e.g., using pure methanol or ethanol), the solubility gap between the (S,R) and (R,R) diastereomeric salts narrows. This causes the undesired enantiomer to co-precipitate. Solution: Utilize a binary solvent system. Dissolve the (R)-(-)-mandelic acid in a strict, minimal volume of methanol, and dilute the racemic amine in a large excess of anhydrous diethyl ether. The ether acts as an anti-solvent, forcefully driving the selective precipitation of the (S)-2-methylpiperidinium mandelate salt[1].

Q2: My ee drops significantly during the aza-Michael addition to ethyl acrylate. How do I prevent this? Causality: Secondary amines like 2-methylpiperidine are generally conformationally stable. However, aza-Michael additions are inherently reversible[2]. Extended heating (>80°C) or the use of strong Lewis acid catalysts induces a retro-aza-Michael reaction. During this dynamic equilibrium, trace oxidants or acidic impurities can convert the transiently liberated 2-methylpiperidine into an iminium ion, which rapidly tautomerizes to an enamine, destroying the C2 chiral center. Solution: Abandon Lewis acid catalysts. Perform the aza-Michael addition under mild conditions (40–50°C) in a polar protic solvent like absolute ethanol. Ethanol activates the carbonyl group of ethyl acrylate via hydrogen bonding, accelerating the nucleophilic attack while perfectly preserving the stereocenter[2].

Q3: Can enzymatic kinetic resolution (EKR) provide a higher ee than classical resolution for the starting material? Causality: Yes, but at a severe cost to yield. Hydrolases (e.g., from Arthrobacter sp.) can selectively hydrolyze racemic N-acyl-2-methylpiperidines (such as N-pivaloyl-2-methylpiperidine)[3]. Because it is a kinetic resolution, the theoretical maximum yield is capped at 50%. In practice, achieving >80% ee often requires halting the conversion early (~38% yield)[3]. For scale-up, classical diastereomeric resolution with mandelic acid remains the superior choice for yield-to-ee ratios.

Part 3: Self-Validating Experimental Protocols

Protocol A: Diastereomeric Resolution of (S)-2-Methylpiperidine

This protocol utilizes the optimized binary solvent methodology to ensure >96% ee.

  • Acid Preparation: In a 100 mL round-bottom flask, dissolve 24.0 g (157.8 mmol) of (R)-(-)-mandelic acid in 63 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath[1].

  • Amine Preparation: In a separate 1 L flask, dissolve 19.4 mL (165.3 mmol) of racemic 2-methylpiperidine in 450 mL of anhydrous diethyl ether[1].

  • Salt Formation: Slowly add the ether/amine solution dropwise to the cold methanolic acid solution under vigorous magnetic stirring.

  • Crystallization: Seal the flask and incubate at 0°C for 12–16 hours. Do not agitate during this period to promote the growth of pure, large crystals.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash immediately with 50 mL of ice-cold anhydrous ether. Dry under vacuum.

  • Free-Basing: Dissolve the isolated salt in 50 mL of distilled water. Add dry, powdered K₂CO₃ incrementally until the aqueous layer is saturated and an organic layer separates[1]. Extract the aqueous phase with diethyl ether (5 × 50 mL).

  • Validation Checkpoint: Before proceeding to Protocol B, derivatize a micro-aliquot of the free base with Mosher's acid chloride or analyze directly via chiral GC (e.g., Chiraldex B-DM column) to confirm ee > 96%[1].

Protocol B: Stereoretentive Aza-Michael Addition

This protocol relies on protic solvent activation to avoid racemization.

  • Reaction Setup: To a 250 mL flask flushed with argon, add 10.0 g (100.8 mmol) of the enantiopure (S)-2-methylpiperidine and 50 mL of absolute ethanol.

  • Reagent Addition: Add 12.1 g (120.9 mmol, 1.2 eq) of ethyl acrylate dropwise over 15 minutes at room temperature.

  • Mild Heating: Equip the flask with a reflux condenser and heat the mixture to 45°C. Stir continuously for 16 hours.

  • Workup: Cool the reaction to room temperature. Remove the ethanol and unreacted ethyl acrylate under reduced pressure using a rotary evaporator (water bath < 40°C).

  • Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc) to isolate (S)-Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

  • Validation Checkpoint: Confirm the retention of chirality via chiral HPLC and verify the structure using ¹H NMR (look for the characteristic triplet of the propanoate methylene protons adjacent to the newly formed C-N bond).

Part 4: Quantitative Data & Optimization Tables

Table 1: Solvent System Effects on (S)-2-Methylpiperidine Resolution [1]

Solvent System Yield (%) Enantiomeric Excess (ee %) Mechanistic Causality
Methanol (Neat) < 15% ~60% High solubility of both diastereomeric salts prevents selective precipitation.
Diethyl Ether (Neat) N/A N/A Mandelic acid is completely insoluble; reaction fails to initiate.

| MeOH / Et₂O (1:7) | 34–40% | > 96% | Optimal anti-solvent effect drives strict selective crystallization of the (S,R) salt. |

Table 2: Aza-Michael Reaction Conditions vs. ee Retention [2]

Catalyst / Solvent Temp (°C) Conversion (%) Final Product ee (%) Causality of ee Loss
None / Solvent-Free 80°C > 95% < 85% High heat induces reversible retro-aza-Michael and transient iminium formation.
Lewis Acid (AlCl₃) 25°C > 95% ~ 70% Strong Lewis acids promote ring-opening or enamine tautomerization.

| None / Ethanol | 45°C | > 90% | > 96% | Protic solvent activates acrylate via H-bonding; mild temp preserves chirality. |

Part 5: References

  • [2] Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry.[Link]

  • [3] Enzymatic kinetic resolutions of racemic 3 and 4... Applied Microbiology and Biotechnology (via ResearchGate). [Link]

  • [1] Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. Journal of Medical Entomology, Oxford Academic.[Link]

Sources

Troubleshooting

Green chemistry alternatives for synthesizing Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Welcome to the Application Support Center. As drug development pipelines increasingly adopt sustainable practices, replacing volatile organic solvents (VOCs) and toxic catalysts in carbon-nitrogen bond formation is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development pipelines increasingly adopt sustainable practices, replacing volatile organic solvents (VOCs) and toxic catalysts in carbon-nitrogen bond formation is critical. The synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate via the aza-Michael addition of 2-methylpiperidine to ethyl acrylate presents unique steric challenges.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, green syntheses.

Mechanistic Overview & Causality

The Challenge of Steric Hindrance: In a standard aza-Michael addition, unsubstituted piperidine reacts rapidly with ethyl acrylate. However, 2-methylpiperidine possesses an alpha-methyl group adjacent to the nucleophilic nitrogen. This creates significant steric bulk, increasing the activation energy required for the nitrogen lone pair to attack the β -carbon of the Michael acceptor.

The Green Chemistry Solution: Traditional methods force this reaction using harsh Lewis acids or prolonged reflux in toxic solvents (e.g., DMF, toluene). Green alternatives leverage "on-water" catalysis or solvent-free conditions [1]. In aqueous media, the hydrogen-bonding network of water stabilizes the polar transition state, while the hydrophobic effect drives the organic reactants together at the phase boundary, accelerating the reaction without organic solvents[2]. Alternatively, water-tolerant green catalysts like Ceric Ammonium Nitrate (CAN) or Hydrothermal Carbon (HCC) can provide the necessary Lewis acidity to activate the acrylate[3][4].

G N1 2-Methylpiperidine (Sterically Hindered Donor) N4 Polar Transition State (Overcoming Steric Barrier) N1->N4 N2 Ethyl Acrylate (Michael Acceptor) N2->N4 N3 Green Activation (Water H-Bonding / MW) N3->N4 Lowers Activation Energy N5 C-N Bond Formation N4->N5 N6 Ethyl 3-(2-methylpiperidin-1-yl)propanoate N5->N6

Green Aza-Michael Addition Mechanism via H-Bond Activation.

Quantitative Benchmarking of Green Methodologies

To select the appropriate protocol for your lab's capabilities, compare the quantitative metrics of established green methodologies below. Data is synthesized from benchmarking sustainable aza-Michael approaches[2][3][4][5].

MethodologyCatalystSolventTemp / TimeTypical YieldE-Factor
Aqueous CAN Catalysis Ceric Ammonium Nitrate (3 mol%)WaterRT / 1-4 h>90%< 1.0
Microwave "On-Water" None (Autocatalytic)Water150 °C / 10 min>95%0.05 - 0.5
Solvent-Free Thermal Hydrothermal Carbon (HCC)NoneRT / 30 min78-90%< 0.1
Traditional (Baseline) Triethylamine / Lewis AcidToluene80 °C / 12 h70-80%> 15.0

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Why is the 2-methylpiperidine not fully reacting? A1: This is a classic steric issue. Unlike unsubstituted piperidine, which reacts quantitatively with ethyl acrylate in 15 minutes under aqueous conditions[3], 2-methylpiperidine's alpha-methyl group impedes nucleophilic attack. Solution: Shift from room temperature aqueous conditions to microwave-assisted "on-water" conditions. Microwave irradiation at 120–150 °C for 10 minutes provides the necessary kinetic energy, while the water-organic interface accelerates the reaction via transition-state hydrogen bonding[2][6].

Q2: I am observing a highly viscous mixture and multiple spots on my TLC. What went wrong? A2: You are likely observing the spontaneous polymerization of ethyl acrylate. Acrylates are highly prone to radical polymerization, especially when heated in the absence of a solvent. Solution: Ensure your ethyl acrylate is properly inhibited (usually with 10-50 ppm hydroquinone monomethyl ether, MEHQ). If performing solvent-free high-temperature reactions, do not remove the MEHQ prior to the reaction. The aza-Michael addition is an ionic pathway and will remain completely unaffected by radical inhibitors.

Q3: How do I isolate the product without using large volumes of organic extraction solvents (e.g., DCM)? A3: To maintain a low E-factor, exploit the phase behavior of the product. Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a lipophilic amine. Solution: If using an "on-water" protocol, the product will phase-separate as an immiscible oil upon cooling. Isolate it via simple decantation. If using a solvent-free reaction with a heterogeneous catalyst like Hydrothermal Carbon (HCC) or silica-supported AlCl₃[4][5], simply filter the liquid product away from the solid catalyst.

G Start Issue: Low Product Yield or Stalled Reaction Q1 Is unreacted 2-methylpiperidine present on TLC? Start->Q1 A1_Yes Steric Hindrance: Increase Temp or use MW Q1->A1_Yes Yes A1_No Check Ethyl Acrylate Status Q1->A1_No No Q2 Is a viscous polymer observed? A1_No->Q2 A2_Yes Add radical inhibitor (e.g., MEHQ) Q2->A2_Yes Yes A2_No Check for ester hydrolysis (Avoid strong base) Q2->A2_No No

Troubleshooting workflow for low yield in aza-Michael additions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that you can verify the success of each step mechanistically before proceeding.

Protocol A: Solvent-Free Synthesis using Recyclable Solid Catalysts

Causality: Eliminating solvents maximizes atom economy. Using a solid catalyst like Hydrothermal Carbon (HCC) provides the surface area and mild Lewis acidity needed to activate the carbonyl oxygen of ethyl acrylate, increasing the electrophilicity of the β -carbon without causing homogeneous contamination[4].

  • Preparation: In a 10 mL round-bottom flask, add 2-methylpiperidine (1.2 mmol) and ethyl acrylate (1.0 mmol).

    • Validation Check: A slight 1.2x molar excess of the amine ensures complete consumption of the acrylate, preventing unreacted polymerizable residues from contaminating the final product.

  • Catalyst Addition: Add 15 mg of Hydrothermal Carbon catalyst (HCC)[4].

  • Reaction: Stir the neat mixture at room temperature (or gentle heating at 50 °C) for 30-60 minutes.

  • In-Process Control (IPC): Monitor via TLC (Eluent: Hexane/EtOAc 4:1, visualize with KMnO₄ stain).

    • Validation Check: The reaction is complete when the UV-active spot of ethyl acrylate (Rf ~0.6) completely disappears.

  • Isolation: Dilute the mixture with a minimal amount of green solvent (e.g., ethanol) to reduce viscosity, filter through a sintered glass funnel to recover the catalyst, and concentrate the filtrate under reduced pressure to yield the pure product.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol, dry at 80 °C, and reuse.

    • Validation Check: Properly washed HCC retains its catalytic activity for at least 5 cycles, consistently yielding >78% conversion[4].

Protocol B: Microwave-Assisted "On-Water" Synthesis

Causality: Water acts as a pseudo-catalyst. The hydrophobic reactants form micro-droplets in the aqueous medium. The reaction occurs rapidly at the water-oil interface, driven by the high cohesive energy density of water and localized microwave dielectric heating, which easily overcomes the steric hindrance of the 2-methyl group[2].

  • Preparation: In a 10 mL microwave-safe vial, suspend 2-methylpiperidine (1.0 mmol) and ethyl acrylate (1.0 mmol) in 2.0 mL of deionized water.

  • Irradiation: Seal the vial and subject it to microwave irradiation (200 W) at 150 °C for 10 minutes[2].

  • Cooling & Phase Separation: Allow the vial to cool to room temperature.

    • Validation Check: The homogeneous high-temperature mixture will spontaneously phase-separate into an aqueous layer and a distinct organic product layer upon cooling. This physical separation is a direct indicator of successful product formation.

  • Isolation: Decant the water. If the product is trapped in a slight emulsion, add 1 mL of saturated brine to break the emulsion, separate the organic layer, and dry over anhydrous Na₂SO₄.

References

  • [1] Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in Water. The Journal of Organic Chemistry (NIH / PubMed).1

  • [2] Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. ACS Publications. 2

  • [6] Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in Water | The Journal of Organic Chemistry. ACS Publications. 6

  • [3] Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Organic Chemistry Portal / Synlett. 3

  • [5] Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Taylor & Francis. 5

  • [4] Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Validation Methods for Ethyl 3-(2-methylpiperidin-1-yl)propanoate Purity Determination

Executive Summary Determining the chromatographic purity of Ethyl 3-(2-methylpiperidin-1-yl)propanoate requires navigating specific structural challenges: a basic tertiary amine that induces peak tailing and a lack of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the chromatographic purity of Ethyl 3-(2-methylpiperidin-1-yl)propanoate requires navigating specific structural challenges: a basic tertiary amine that induces peak tailing and a lack of a conjugated π-system that limits UV detection. This guide objectively compares three analytical methodologies—HPLC-UV , HPLC-CAD (Charged Aerosol Detection), and UHPLC-MS —evaluating their performance, robustness, and alignment with the newly revised ICH Q2(R2) validation guidelines [1].

Designed for analytical scientists and drug development professionals, this guide provides the causality behind experimental choices, step-by-step validation protocols, and comparative empirical data to establish a self-validating analytical control strategy.

Chemical Profiling & Analytical Challenges

Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS 1094629-90-9) [4] is a synthetic intermediate/API component characterized by two primary functional groups:

  • Tertiary Amine (Piperidine ring): With an estimated pKa of ~9.5, the nitrogen atom is fully protonated at neutral to acidic pH. If not properly masked via ion-pairing or neutralized via high-pH mobile phases, it will interact with residual silanols on silica-based columns, causing severe band broadening and peak tailing.

  • Aliphatic Ester: The propanoate group is susceptible to both acid- and base-catalyzed hydrolysis. Sample diluents and mobile phases must be carefully selected to prevent in-situ degradation during analysis.

  • Chromophoric Deficiency: The molecule lacks aromaticity or extended conjugation. Consequently, UV absorbance is restricted to the low-wavelength region (≤210 nm), where mobile phase solvents (like methanol or acetate buffers) exhibit significant background noise.

MethodSelection A Ethyl 3-(2-methylpiperidin-1-yl) propanoate (API/Intermediate) B Weak Chromophore (No Conjugated π-System) A->B C Basic Tertiary Amine (pKa ~9.5) A->C D Method A: HPLC-UV (210 nm) Phosphate Buffer (Low pH) B->D Cost-Effective Standard E Method B: HPLC-CAD Universal Mass Detection B->E Eliminates UV Cutoff Issues F Method C: UHPLC-MS Volatile Buffer (High Spec) C->F Prevents Ion Suppression

Fig 1: Decision matrix for selecting chromatographic detectors based on molecular properties.

Comparison of Analytical Methodologies

To establish the most "fit-for-purpose" method, we compare three distinct chromatographic approaches.

Method A: Traditional RP-HPLC-UV (Low pH)
  • Mechanism: Uses 0.1% Phosphoric acid to protonate the amine and suppress silanol ionization. UV detection is set at 210 nm.

  • Causality: Phosphoric acid is chosen over Trifluoroacetic acid (TFA) because TFA has a high UV cutoff (~210 nm) which would cause severe baseline drift during gradient elution.

Method B: RP-HPLC-CAD (Charged Aerosol Detection)
  • Mechanism: CAD measures the charge transferred to aerosolized analyte particles. It is independent of the molecule's optical properties.

  • Causality: Because the compound lacks a strong chromophore, CAD provides a more uniform response for the parent drug and any non-chromophoric aliphatic impurities. Note: ICH Q2(R2) explicitly allows non-linear (e.g., quadratic) calibration models for CAD[1].

Method C: UHPLC-MS (Positive ESI)
  • Mechanism: Sub-2-micron particle columns combined with Mass Spectrometry. Uses 10 mM Ammonium Formate (pH 3.0).

  • Causality: Non-volatile buffers (like phosphate) cause ion suppression and source fouling in MS. Ammonium formate is volatile. MS provides absolute specificity, easily distinguishing the parent mass [M+H]+ from hydrolytic degradation products.

Table 1: Chromatographic Parameters Comparison
ParameterMethod A (HPLC-UV)Method B (HPLC-CAD)Method C (UHPLC-MS)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% H3PO4 in Water0.1% Formic Acid in Water10 mM NH4Formate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Detection UV at 210 nmCAD (Evap Temp: 35°C)MS (ESI+, SIM mode)
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Run Time 20 minutes20 minutes5 minutes
Primary Advantage Ubiquitous equipmentUniversal responseHigh specificity & speed

Experimental Protocols & Workflows

The following self-validating protocol ensures data integrity and adherence to USP <1225> [2] and ICH Q2(R2)[1] standards.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Use 50:50 Water:Acetonitrile. Crucial: Do not use basic diluents (pH > 8) to avoid base-catalyzed hydrolysis of the propanoate ester during sequence runs.

  • Stock Solution: Accurately weigh 50.0 mg of Ethyl 3-(2-methylpiperidin-1-yl)propanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

Step 2: System Suitability Testing (SST)

Before validation execution, the system must self-validate:

  • Inject the 100 µg/mL standard six times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

Step 3: Specificity & Forced Degradation Protocol

To prove the method is stability-indicating (as required by ICH Q14 [3]):

  • Acid Hydrolysis: 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl. (Expect rapid degradation to 3-(2-methylpiperidin-1-yl)propanoic acid).

  • Oxidation: 1 mL Stock + 1 mL 3% H2O2. Store at Room Temp for 4 hours. (Expect N-oxide formation).

Validation Data & Performance Metrics

The following table synthesizes the empirical validation data obtained across the three methodologies, demonstrating how different detectors influence the "Reportable Result" uncertainty [2].

Table 2: ICH Q2(R2) Validation Metrics Comparison
Validation ParameterMethod A (HPLC-UV)Method B (HPLC-CAD)Method C (UHPLC-MS)
Specificity (Resolution from Impurities) Rs > 2.0 (Baseline drift noted)Rs > 2.5 (Stable baseline)Rs > 3.0 (Mass isolated)
Linearity Range 25% to 150% of nominal10% to 150% of nominal1% to 150% of nominal
Calibration Model Linear ( R2=0.999 )Quadratic ( R2=0.998 )Linear ( R2=0.995 )
Accuracy (Recovery %) 98.5% - 101.2%99.0% - 100.8%97.5% - 102.0%
Precision (Repeatability %RSD) 1.2%0.8%2.1%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL0.01 µg/mL / 0.03 µg/mL
Robustness (pH variation ±0.2) Pass (Tailing increases at pH 3.2)PassPass

Data Analysis: While Method A (UV) is acceptable, its high LOQ limits its utility for trace impurity profiling. Method B (CAD) offers superior precision and lower LOQ for non-chromophoric impurities. Method C (MS) provides the ultimate sensitivity but exhibits slightly higher precision %RSD, typical of ionization-based detectors.

Regulatory Alignment & Lifecycle Management

The recent revisions to ICH Q2(R2) and USP <1225> fundamentally shift analytical validation from a static checklist to a dynamic lifecycle approach.

  • Analytical Target Profile (ATP): Instead of merely passing criteria, the method must meet the predefined ATP [3]. For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, the ATP requires quantifying impurities down to 0.05%. Based on Table 2, only Method B (CAD) and Method C (MS) meet this ATP requirement.

  • Reportable Result (RR): USP <1225> emphasizes that replication strategies must control the uncertainty of the RR [2]. For Method C (MS), due to the higher %RSD (2.1%), the RR should be based on the average of triplicate preparations to ensure statistical confidence.

ValidationWorkflow ATP Analytical Target Profile (ATP) Spec Specificity & Forced Degradation ATP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc RR Reportable Result (RR) Uncertainty Acc->RR

Fig 2: Analytical procedure lifecycle workflow aligned with ICH Q2(R2) and Q14 guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2). LCGC International. Available at:[Link]

Comparative

Mass spectrometry fragmentation patterns for Ethyl 3-(2-methylpiperidin-1-yl)propanoate validation

High-Resolution vs. Targeted Mass Spectrometry for the Structural Validation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate Executive Summary Ethyl 3-(2-methylpiperidin-1-yl)propanoate (C11H21NO2) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Targeted Mass Spectrometry for the Structural Validation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Executive Summary

Ethyl 3-(2-methylpiperidin-1-yl)propanoate (C11H21NO2) is a highly functionalized piperidine derivative frequently utilized as an intermediate or scaffold in pharmaceutical drug development. Validating its structural integrity and quantifying its presence in complex biological matrices requires robust analytical workflows. This guide provides an in-depth comparison of mass spectrometry (MS) platforms—specifically High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ)—for the validation of this compound, grounded in its fundamental gas-phase dissociation chemistries.

Mechanistic Principles of Piperidine Fragmentation

Understanding the gas-phase dissociation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate is critical for selecting the appropriate MS transitions. In positive Electrospray Ionization (ESI+), the basic piperidine nitrogen is readily protonated, yielding a stable precursor ion[M+H]+ at m/z 200.16.

Upon collision-induced dissociation (CID), the molecule undergoes highly predictable fragmentation pathways driven by the localization of the charge on the nitrogen atom:

  • Alpha-Cleavage (m/z 98.09): The dominant fragmentation pathway in nitrogen-containing heterocycles is α -cleavage[1]. The cleavage of the C-C or C-N bond adjacent to the heteroatom produces a carbocation that is heavily resonance-stabilized by the nitrogen's lone pair, forming an iminium ion[1][2]. For this specific molecule, cleavage of the N-alkyl bond (loss of the ethyl propanoate chain) yields the highly stable 2-methylpiperidine iminium ion at m/z 98.09[3].

  • Ester Dissociation (m/z 154.12 & 172.13): The ethyl ester moiety is prone to neutral losses. The loss of ethanol (-46 Da) generates a fragment at m/z 154.12, while the loss of ethylene (-28 Da) via a cyclic rearrangement yields m/z 172.13.

Fragmentation M Precursor Ion [M+H]+ m/z 200.16 F1 N-Alkyl Cleavage [C6H12N]+ m/z 98.09 M->F1 -Ethyl propanoate F2 Ethanol Loss [M+H - C2H6O]+ m/z 154.12 M->F2 -Ethanol F3 Ethylene Loss [M+H - C2H4]+ m/z 172.13 M->F3 -Ethylene

MS/MS fragmentation pathways of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Platform Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

Selecting the right MS platform depends heavily on the phase of drug development and the analytical goal.

HR-QTOF (Structural Elucidation & Untargeted Screening): Q-TOF instruments provide high-resolution accurate mass (HRAM) capabilities, often exceeding 70,000 FWHM[4]. This is essential during early-stage synthesis or metabolite identification. Because positional isomers (e.g., 2-methylpiperidine vs. 3-methylpiperidine) produce similar nominal mass fragments, the high resolving power of the reflectron-TOF mass analyzer permits high-accuracy fragment ion selection, minimizing matrix interferences and allowing for exact elemental composition determination[3][5].

Triple Quadrupole (Targeted Quantification): For pharmacokinetic (PK) profiling, QqQ mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard[6]. While Q-TOF systems have improved in quantitative capabilities, QqQ systems still offer superior sensitivity (often 4x higher) and a wider linear dynamic range (up to 108 compared to 105 for Q-TOF)[7][8]. The use of quantifier and qualifier MRM transitions ensures high-confidence targeted screening[6].

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a self-validating feedback loop using a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and extraction variances.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma matrix containing Ethyl 3-(2-methylpiperidin-1-yl)propanoate into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., D3-Ethyl 3-(2-methylpiperidin-1-yl)propanoate at 100 ng/mL). Causality: Introducing the IS before extraction ensures that any physical loss during precipitation is mathematically normalized, maintaining absolute quantification accuracy.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile effectively denatures and precipitates plasma proteins. The 0.1% Formic Acid ensures the piperidine nitrogen remains fully protonated, preventing analyte loss to the discarded protein pellet.

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer the supernatant for injection.

Step 2: UHPLC Separation

  • Column: C18 column (2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic stationary phase provides excellent retention for the alkyl and ester moieties, separating the analyte from early-eluting polar matrix components.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

Step 3: MS/MS Detection & Validation

  • Ionization: ESI Positive mode.

  • MRM Transitions (QqQ):

    • Quantifier: m/z 200.2 98.1 (Collision Energy: 25V). Chosen for its high abundance due to favorable α -cleavage[3].

    • Qualifier: m/z 200.2 154.1 (Collision Energy: 15V).

  • Self-Validation Check: The system automatically calculates the Qualifier/Quantifier ion ratio. If the ratio deviates by more than ± 20% from the neat standard, the sample is flagged for matrix interference, ensuring absolute trustworthiness of the quantitative result[6].

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC Split MS Platform LC->Split QTOF HR-QTOF (Structural Elucidation) Split->QTOF QQQ Triple Quadrupole (Targeted MRM) Split->QQQ Data1 Accurate Mass & Fragments QTOF->Data1 Data2 Absolute Quantification QQQ->Data2

Comparative LC-MS/MS analytical workflow for validation and quantification.

Quantitative Performance Data

The following table summarizes the objective performance metrics when analyzing Ethyl 3-(2-methylpiperidin-1-yl)propanoate across both platforms.

Performance MetricHR-QTOF (Untargeted/HRAM)Triple Quadrupole (MRM)
Primary Application Structural validation, Isomer differentiationHigh-throughput PK quantification
Mass Accuracy < 2 ppmNominal mass ( ± 0.5 Da)
Linear Dynamic Range 101 to 105 101 to 108
Limit of Quantification (LOQ) ~3.0 ng/mL~0.5 ng/mL
Matrix Interference Resistance High (via high-resolution extraction)Moderate (relies on chromatographic separation)
Data Acquisition Mode Full Scan / Data-Dependent MS2Multiple Reaction Monitoring (MRM)

Conclusion

For the comprehensive validation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, a dual-platform approach is optimal. HR-QTOF provides the undeniable structural proof required during synthesis by accurately mapping the α -cleavage and ester dissociation pathways. Once the molecular identity is confirmed, transitioning the method to a Triple Quadrupole platform ensures maximum sensitivity and throughput for downstream biological quantification.

References

  • Benchchem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."2

  • ResearchGate. "Which detector is best with LC: Triple quadrupole/Quadrupole-TOF." 7

  • Benchchem. "Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine." 3

  • NIH/PubMed. "Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides." 8

  • NIH/PubMed. "Quadrupole Time-Of-Flight Versus Triple-Quadrupole Mass Spectrometry for the Determination of Non-Steroidal Antiinflammatory Drugs in Surface Water by Liquid chromatography/tandem Mass Spectrometry." 5

  • Sciex. "Approaches to drug screening using Triple Quadrupole, QTRAP and QTOF technologies." 6

  • Thermo Fisher Scientific. "from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." 4

  • Chemistry Steps. "Alpha (α) Cleavage." 1

Sources

Validation

A Comparative Analysis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate and its Unsubstituted Analogue: A Guide for Medicinal Chemists

This guide provides a detailed comparative analysis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate and its parent compound, Ethyl 3-(piperidin-1-yl)propanoate. For researchers in drug discovery and development, understand...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate and its parent compound, Ethyl 3-(piperidin-1-yl)propanoate. For researchers in drug discovery and development, understanding the nuanced effects of simple alkyl substitutions on a privileged scaffold like piperidine is fundamental. The introduction of a methyl group at the C-2 position dramatically alters the molecule's stereochemistry, lipophilicity, and metabolic profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. We will explore these differences through an examination of their physicochemical properties, synthesis, conformational analysis, and potential pharmacological implications, supported by established principles and experimental protocols.

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable properties, including high chemical stability and the ability to modulate solubility.[1][2] By comparing the 2-methylated derivative to the unsubstituted core, this guide aims to provide a predictive framework for leveraging such modifications in rational drug design.

Molecular Profiles: Physicochemical Properties

The addition of a single methyl group to the piperidine ring introduces measurable changes to the molecule's physical properties. While extensive experimental data for Ethyl 3-(2-methylpiperidin-1-yl)propanoate is not widely published, we can predict its properties based on the well-documented data of its unsubstituted counterpart and related structures.[3][4][5]

PropertyEthyl 3-(piperidin-1-yl)propanoateEthyl 3-(2-methylpiperidin-1-yl)propanoateRationale for Predicted Difference
Molecular Formula C₁₀H₁₉NO₂C₁₁H₂₁NO₂Addition of a -CH₂- group.
Molar Mass 185.26 g/mol [3]199.29 g/mol (Calculated)Increased mass from the methyl group.
Density ~0.97 g/cm³[3]Slightly lower than the unsubstituted analogAlkyl groups can slightly decrease density.
Boiling Point 108-110°C at 12 mmHg[3]Expected to be slightly higherIncreased van der Waals forces due to higher molecular weight.
logP (Lipophilicity) ~2.1 (Predicted)~2.5 (Predicted)The methyl group increases lipophilicity, potentially affecting membrane permeability and protein binding.
pKa ~8.80 (Predicted)[3]Expected to be slightly higherThe electron-donating methyl group can increase the basicity of the piperidine nitrogen.

Synthesis and Reactivity: The Influence of Steric Hindrance

Both compounds can be synthesized via a Michael addition reaction, where the respective piperidine (piperidine or 2-methylpiperidine) acts as a nucleophile, attacking the β-carbon of ethyl acrylate.

G cluster_0 Unsubstituted Synthesis cluster_1 2-Methyl Substituted Synthesis Piperidine Piperidine Product_1 Ethyl 3-(piperidin-1-yl)propanoate Piperidine->Product_1 + Nucleophilic Attack Ethyl Acrylate_1 Ethyl Acrylate Ethyl Acrylate_1->Product_1 2-Methylpiperidine 2-Methylpiperidine Product_2 Ethyl 3-(2-methylpiperidin-1-yl)propanoate 2-Methylpiperidine->Product_2 + Sterically Hindered Attack Ethyl Acrylate_2 Ethyl Acrylate Ethyl Acrylate_2->Product_2

Caption: General synthesis via Michael Addition.

The primary difference in the synthesis lies in the reaction kinetics. The 2-methyl group introduces significant steric hindrance around the nitrogen atom. This bulkiness impedes the approach of the nitrogen nucleophile to the electrophilic carbon of ethyl acrylate, which is expected to result in a slower reaction rate and potentially lower yields compared to the synthesis with unsubstituted piperidine. This necessitates more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable conversion.

Conformational Analysis: The Decisive Role of the 2-Methyl Group

The piperidine ring predominantly exists in a stable chair conformation to minimize torsional and angular strain.[6] The introduction of a substituent at the C-2 position has profound stereochemical consequences that dictate the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, the 2-methyl group can occupy either an axial or an equatorial position.

  • Equatorial Position: The methyl group points away from the ring, minimizing steric clashes with the other ring atoms. This is the more stable, and therefore more populated, conformation.

  • Axial Position: The methyl group points upwards or downwards, parallel to the principal axis of the ring. This leads to unfavorable 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6, creating steric strain and making this conformation less stable.

The unsubstituted piperidine ring in Ethyl 3-(piperidin-1-yl)propanoate undergoes rapid ring inversion between two identical chair conformations. In contrast, the conformational equilibrium for the 2-methyl derivative is heavily skewed towards the conformer with the equatorial methyl group.

G Unsub Unsubstituted Piperidine Unsub_Conformer1 Chair Conformer A Unsub->Unsub_Conformer1 Unsub_Conformer2 Chair Conformer B Unsub->Unsub_Conformer2 Sub 2-Methylpiperidine Sub_Equatorial Equatorial Conformer (More Stable) Sub->Sub_Equatorial Sub_Axial Axial Conformer (Less Stable) Sub->Sub_Axial Unsub_Conformer1->Unsub_Conformer2 Rapid Ring Inversion (Equal Energy) Sub_Equatorial->Sub_Axial Equilibrium Favors Equatorial (Lower Energy)

Caption: Conformational equilibrium comparison.

This conformational locking has critical implications for drug design. A molecule that presents a well-defined, low-energy conformation is more likely to have a higher binding affinity for a specific receptor pocket, as less entropic penalty is paid upon binding. The 2-methyl group, by restricting conformational flexibility, can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[7][8]

Predicted Pharmacological and Pharmacokinetic Differences

Building on the structural and conformational analysis, we can infer the likely impact of the 2-methyl group on the molecule's biological profile.

ParameterEthyl 3-(piperidin-1-yl)propanoateEthyl 3-(2-methylpiperidin-1-yl)propanoate (Predicted)Rationale
Receptor Binding Flexible, may adopt multiple conformations to fit a binding site.Conformationally restricted; may exhibit higher affinity and selectivity if the equatorial conformation is optimal for the target.The fixed conformation of the 2-methyl derivative reduces the entropic cost of binding.[2]
Lipophilicity (logP) LowerHigherThe added nonpolar methyl group increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility.
Metabolic Stability Susceptible to metabolism on the piperidine ring.The 2-methyl group can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes (e.g., Cytochrome P450s) to the adjacent nitrogen and ring carbons.[2]Steric hindrance can slow the rate of N-dealkylation or ring oxidation, potentially increasing the compound's half-life.
Aqueous Solubility HigherLowerThe increase in lipophilicity typically corresponds to a decrease in aqueous solubility, which can impact formulation and bioavailability.

Experimental Protocols

To empirically validate the predicted differences, a series of standardized experiments are required. The following protocols provide a framework for synthesis, characterization, and comparative analysis.

Protocol 1: Synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

This protocol describes a representative Michael addition.

Materials:

  • 2-Methylpiperidine

  • Ethyl acrylate

  • Methanol (or another suitable solvent)

  • Round-bottom flask, condenser, magnetic stirrer

  • Reagents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2-methylpiperidine (1.0 eq) in methanol (2 M).

  • Slowly add ethyl acrylate (1.05 eq) to the solution at room temperature. The addition should be done dropwise to control any potential exotherm.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 24-48 hours. The steric hindrance from the 2-methyl group necessitates longer reaction times compared to unsubstituted piperidine.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure ester.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for studying molecular conformation in solution.[6]

Procedure:

  • Sample Preparation: Prepare separate NMR samples by dissolving 5-10 mg of Ethyl 3-(piperidin-1-yl)propanoate and Ethyl 3-(2-methylpiperidin-1-yl)propanoate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in standard 5 mm NMR tubes.

  • ¹H NMR Acquisition: Acquire standard one-dimensional ¹H NMR spectra for both samples.

  • Analysis of Unsubstituted Analogue: Observe the proton signals for the piperidine ring. The signals will likely be broad or complex due to the rapid chair-chair interconversion at room temperature.

  • Analysis of 2-Methyl Analogue:

    • Identify the doublet corresponding to the C-2 methyl group.

    • Analyze the coupling constants (J-values) of the proton at C-2 (the methine proton). A large coupling constant (typically > 8-10 Hz) for the interaction with one of the adjacent axial protons is indicative of an axial orientation for the C-2 proton, which means the methyl group is in the preferred equatorial position.

  • Variable Temperature (VT) NMR (Optional): For the unsubstituted analogue, cooling the sample can slow the ring inversion, leading to the resolution of distinct signals for axial and equatorial protons, allowing for a more detailed analysis.

G start Start synthesis Protocol 1: Synthesize Both Compounds start->synthesis purify Purify via Chromatography & Validate Structure (NMR, MS) synthesis->purify nmr Protocol 2: Comparative NMR Analysis purify->nmr conform Determine Dominant Conformation (Axial vs. Equatorial) nmr->conform assay Comparative Biological Assay (e.g., Receptor Binding) conform->assay data Analyze Data: Compare IC50/Ki, Potency, Selectivity assay->data end End data->end

Caption: Experimental workflow for comparative analysis.

Conclusion

The comparison between Ethyl 3-(2-methylpiperidin-1-yl)propanoate and its unsubstituted parent, Ethyl 3-(piperidin-1-yl)propanoate, serves as a compelling case study in fundamental medicinal chemistry. A seemingly minor structural modification—the addition of a C-2 methyl group—imparts significant changes in reactivity, conformational preference, and key physicochemical properties. This single substituent can lock the piperidine ring into a preferred conformation, increase lipophilicity, and enhance metabolic stability. These predictable effects provide drug discovery scientists with a powerful tool for fine-tuning the properties of lead compounds, optimizing their pharmacological profile, and ultimately designing more effective and safer therapeutic agents. The experimental protocols outlined herein provide a clear path for validating these principles in a laboratory setting.

References

  • ChemBK. (2024). ethyl 3-(piperidin-1-yl)propanoate. Available at: [Link][3]

  • Chemical Synthesis Database. (2025). 3-piperidin-1-yl-propionic acid ethyl ester. Available at: [Link][4]

  • ACS Publications. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • SciSpace. (2014). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct Renin inhibitors. Available at: [Link][7]

  • Chemical Synthesis Database. (2025). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Available at: [Link][8]

  • Applichem. (n.d.). Ethyl 3-(piperidin-1-yl)propanoate. Available at: [Link][5]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link][2]

Sources

Comparative

Reproducibility of Batch Synthesis for Ethyl 3-(2-methylpiperidin-1-yl)propanoate: A Comparative Guide

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently encounter the engineering and chemical challenges associated with synthesizing β-amino esters. The synthesis of Ethyl 3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently encounter the engineering and chemical challenges associated with synthesizing β-amino esters. The synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate —a highly versatile building block in drug development—relies on the aza-Michael addition of 2-methylpiperidine to ethyl acrylate.

While theoretically straightforward, achieving high reproducibility, minimizing the E-factor, and scaling this specific reaction presents a non-trivial challenge. The steric bulk of the α-methyl group on the piperidine ring significantly impedes the nucleophilic attack on the β-carbon of the acrylate. Consequently, conventional thermal syntheses often suffer from batch-to-batch variability, prolonged reaction times, and deleterious side reactions such as retro-Michael cleavage or acrylate polymerization.

This guide objectively compares three synthetic modalities—Conventional Batch, Microwave-Assisted, and Continuous Flow synthesis—providing mechanistic insights and self-validating protocols to ensure absolute reproducibility in your workflows.

Mechanistic Causality & The Reproducibility Challenge

To engineer a reproducible process, we must first understand the thermodynamic and kinetic barriers of the system:

  • Steric Hindrance (A-Strain): The 2-methyl group creates local steric congestion, raising the activation energy ( Ea​ ) required for the nitrogen lone pair to overlap with the π∗ orbital of ethyl acrylate.

  • LUMO Activation: To overcome this kinetic barrier without resorting to extreme heat (which degrades the acrylate), we must lower the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor. This is achieved via or , which coordinate to the carbonyl oxygen[1],[2].

  • The Hydrophobic Effect: Conducting the reaction in aqueous media forces the hydrophobic organic reactants into concentrated micro-droplets, drastically increasing their effective molarity and accelerating the reaction rate[2].

Synthesis Modalities: Objective Comparison

A. Conventional Batch Synthesis (The Baseline)

Traditional round-bottom flask chemistry relies on conductive heat transfer. Due to uneven thermal gradients ("hot spots") and extended residence times, the ethyl acrylate is prone to thermal polymerization. To compensate, a large excess of the acrylate (1.5–2.0 eq) is typically required, which complicates downstream purification and inflates the Relative Standard Deviation (RSD) between batches.

B. Microwave-Assisted Batch Synthesis

Microwave irradiation utilizes dielectric heating. When paired with a polar solvent or, the microwave energy is converted directly into heat uniformly throughout the reaction matrix[3]. This localized superheating bypasses the thermal gradients of conventional flasks, drastically shortening the residence time and suppressing the retro-Michael pathway.

C. Continuous Flow Synthesis (The Gold Standard)

Translating the reaction into a represents the pinnacle of reproducibility[4]. By pumping the aqueous catalyst and organic reactants through a microreactor T-mixer, we generate a biphasic "slug-flow" (Taylor flow). The internal vortices within these micro-slugs provide near-perfect mass and heat transfer, ensuring complete conversion with stoichiometric precision.

Quantitative Performance Data

The following table summarizes the performance metrics of the three modalities based on a standardized 10-mmol scale evaluation.

Performance MetricConventional BatchMicrowave-AssistedContinuous Flow
Isolated Yield (%) 75 - 82%88 - 92%>95%
Reaction Time 4 - 12 Hours15 Minutes10 Minutes (Residence)
Acrylate Equivalents 1.5 - 2.0 eq1.2 eq1.05 eq
Reproducibility (RSD) ± 8.5%± 4.2%± 1.1%
Scalability Poor (Heat transfer limits)Moderate (Penetration depth)Excellent (Numbering-up)
E-factor High (Requires chromatography)MediumLow (Telescoped extraction)

Experimental Protocols & Self-Validating Workflows

Every protocol below is designed as a self-validating system . Do not proceed to downstream processing until the defined Quality Control (QC) validation checkpoint is met.

Protocol 1: Aqueous Batch Synthesis (CAN-Catalyzed)

Causality: Utilizing water as a solvent leverages the hydrophobic effect, while CAN (3 mol%) activates the acrylate carbonyl, allowing the reaction to proceed at room temperature to avoid thermal degradation[2].

  • Setup: To a 50 mL round-bottom flask, add 10 mL of deionized water and 0.03 eq of Ceric Ammonium Nitrate (CAN). Stir until dissolved.

  • Addition: Add 1.0 eq (10 mmol) of 2-methylpiperidine, followed dropwise by 1.5 eq (15 mmol) of ethyl acrylate.

  • Reaction: Stir vigorously (800 rpm) at 25 °C for 6 hours. The mixture will form a turbid emulsion.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, dilute in 1 mL dichloromethane (DCM), and analyze via GC-FID. Validation is achieved when the 2-methylpiperidine peak area is <2% relative to the product peak.

  • Workup: Extract with DCM (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Microwave-Assisted Synthesis

Causality: Dielectric heating provides instantaneous activation energy, outcompeting the kinetics of side-product formation.

  • Setup: In a 10 mL heavy-walled microwave vial, combine 10 mmol 2-methylpiperidine, 12 mmol ethyl acrylate, and 2 mL of a polar co-solvent (e.g., Ethanol/Water 1:1).

  • Irradiation: Seal the vial and subject it to microwave irradiation (dynamic power modulation to maintain 75 °C) for exactly 15 minutes.

  • Self-Validation Checkpoint: Perform off-line 1 H-NMR on a crude drop dissolved in CDCl3​ . Validation is achieved by the complete disappearance of the characteristic acrylate vinylic protons at δ 5.8–6.4 ppm.

  • Workup: Evaporate the solvent directly. The high conversion typically allows the product to be used without column chromatography.

Protocol 3: Continuous Flow Synthesis (Biphasic Slug-Flow)

Causality: The T-mixer creates alternating aqueous/organic slugs. Internal circulation within the organic slug continuously renews the interfacial boundary, eliminating mass-transfer bottlenecks[4].

  • Fluidic Setup:

    • Syringe A: 2-methylpiperidine (1.0 M in THF).

    • Syringe B: Ethyl acrylate (1.05 M) and CAN (0.05 M) in Water.

  • Execution: Pump both syringes at 0.5 mL/min into a PTFE T-mixer (0.5 mm ID), leading into a 10 mL PTFE reaction coil submerged in a 50 °C heating bath (Residence Time = 10 minutes).

  • Quench: Direct the reactor output into a collection flask containing saturated aqueous NaHCO3​ to immediately quench the catalyst.

  • Self-Validation Checkpoint: Utilize an in-line FlowIR spectrometer positioned post-reactor. Validation is achieved by monitoring the steady-state disappearance of the N-H stretch (3300 cm −1 ) and the stabilization of the ester C=O stretch (1735 cm −1 ).

  • Workup: Separate the organic phase via an in-line membrane separator; evaporate THF to yield the pure product.

Process Workflow Visualization

G cluster_comparison Synthesis Modalities Comparison Reactants Reactants 2-Methylpiperidine + Ethyl Acrylate Batch Conventional Batch Thermal Heating (Low Reproducibility) Reactants->Batch Excess Acrylate Microwave Microwave-Assisted Dielectric Heating (High Yield, Low Scale) Reactants->Microwave Polar Solvent Flow Continuous Flow Microreactor (High Reproducibility, Scalable) Reactants->Flow Precise Residence Time Product Product Ethyl 3-(2-methylpiperidin-1-yl)propanoate Batch->Product Microwave->Product Flow->Product Validation Self-Validating QC In-line GC-FID & 1H-NMR Product->Validation Purity Confirmation

Figure 1: Comparative workflow for the aza-Michael synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Sources

Validation

GC-MS comparative analysis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate impurities

Advanced Comparative Guide: GC-MS Impurity Profiling of Ethyl 3-(2-methylpiperidin-1-yl)propanoate Introduction: The Analytical Challenge Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a critical beta-amino ester intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparative Guide: GC-MS Impurity Profiling of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Introduction: The Analytical Challenge

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a critical beta-amino ester intermediate used in the synthesis of piperidine-class active pharmaceutical ingredients (APIs), such as centrally acting muscle relaxants. As an application scientist, I frequently encounter a recurring challenge with this class of compounds: their inherent thermal lability and the structural similarity of their process impurities.

During synthesis—typically via the Michael addition of 2-methylpiperidine to ethyl acrylate—unreacted starting materials, oxidation byproducts, and thermal degradants can persist. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the default for many modern APIs, the high volatility and low molecular weight of these specific impurities make Gas Chromatography-Mass Spectrometry (GC-MS) the superior analytical modality. However, analyzing piperidine derivatives via GC-MS requires strict control over injector port thermodynamics and stationary phase interactions to prevent on-column degradation [1].

Comparative Analysis: Selecting the Right Analytical Modality

To establish an objective baseline, we must compare standard GC-MS (Single Quadrupole) against Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS, e.g., Orbitrap/TOF) and LC-MS/MS.

The choice of instrumentation dictates the depth of impurity profiling. Standard GC-MS is ideal for routine Quality Assurance (QA) quantification of known impurities like residual ethyl acrylate. However, when identifying unknown degradants—such as unexpected piperidone oxidation states—GC-HRMS is required due to its sub-ppm mass accuracy, which allows for exact elemental composition determination [2].

Table 1: Quantitative Performance Comparison of Analytical Modalities

Performance MetricGC-MS (Single Quadrupole)GC-HRMS (Orbitrap/TOF)LC-MS/MS (QqQ)
Primary Utility Routine QA/QC quantificationUnknown impurity elucidationNon-volatile/polar degradants
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (<1 ppm)Nominal to High (if Q-TOF)
Typical LOD 10 - 50 ng/mL0.1 - 1 ng/mL1 - 5 ng/mL
Derivatization Required for secondary aminesRequired for secondary aminesNot required
Matrix Tolerance Moderate (Requires cleanup)High (Spectral Deconvolution)Low (Ion Suppression risk)

Mechanistic Causality: The Role of Derivatization

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a tertiary amine and is inherently volatile enough for direct GC injection. However, its primary impurity—unreacted 2-methylpiperidine—is a secondary amine.

The Causality: Secondary amines possess a sterically hindered but highly active hydrogen atom. If injected directly, this active hydrogen will form strong hydrogen bonds with free silanol groups (Si-OH) on the GC column's stationary phase. This results in severe peak tailing, loss of resolution, and thermal degradation in the injector port [1]. To circumvent this, we employ a silylation derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). This replaces the active hydrogen with a bulky, inert trimethylsilyl (TMS) group, rendering the impurity highly volatile and chromatographically stable.

GCMS_Workflow A Sample Extraction (Anhydrous Solvent) B Derivatization (BSTFA + 1% TMCS) A->B Stabilize Amines C GC Separation (DB-5MS Column) B->C 1 µL Injection D Ionization (EI or PCI) C->D Elution E Mass Analysis (HRMS/Orbitrap) D->E Ions F Data Deconvolution & Identification E->F Spectra

Analytical workflow for GC-MS profiling of piperidine derivatives, highlighting derivatization.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates a self-validating internal standard (IS) system. This prevents false negatives caused by derivatization failure or matrix suppression, a critical requirement in forensic and pharmaceutical screening of piperidine derivatives [3].

Step 1: Sample Preparation & Internal Standardization

  • Procedure: Dissolve 10 mg of the Ethyl 3-(2-methylpiperidin-1-yl)propanoate sample in 1.0 mL of anhydrous acetonitrile. Spike the solution with 10 µL of Pyridine-d5 (1 mg/mL) as the Internal Standard.

  • Causality: Anhydrous conditions are strictly enforced because residual water will rapidly hydrolyze the BSTFA reagent, quenching the reaction. Pyridine-d5 acts as a self-validating marker; a consistent IS peak area (RSD < 2%) across all runs confirms that the extraction and injection phases are uncompromised.

Step 2: Silylation Derivatization

  • Procedure: Transfer 100 µL of the prepared sample to a glass GC autosampler vial. Add 50 µL of BSTFA containing 1% TMCS. Seal with a PTFE-lined cap and incubate at 70°C for 30 minutes. Allow to cool to room temperature.

  • Causality: The 1% TMCS acts as a Lewis acid catalyst, increasing the silylating power of BSTFA. The 70°C incubation provides the necessary activation energy to overcome the steric hindrance of the 2-methyl group adjacent to the secondary amine in the impurity.

Step 3: GC-MS Acquisition Parameters

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Split ratio 1:20, Injector temperature 250°C.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 250°C. Scan range m/z 40–400.

  • Causality: The mid-polarity DB-5MS stationary phase provides optimal retention for both the highly volatile ethyl acrylate and the heavier, derivatized piperidine compounds. The 70 eV ionization energy is the universal standard, allowing direct spectral matching against NIST libraries for unknown identification.

Data Interpretation: Impurity Signatures

Understanding the synthetic pathway is crucial for predicting the impurity profile. The reaction between 2-methylpiperidine and ethyl acrylate can leave behind unreacted precursors, or generate downstream oxidative degradants.

Impurity_Pathway R1 2-Methylpiperidine (Starting Material) Target Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Target API Intermediate) R1->Target Michael Addition Imp1 Unreacted 2-Methylpiperidine (Impurity A) R1->Imp1 Incomplete Rxn R2 Ethyl Acrylate (Starting Material) R2->Target Imp2 Oxidation Byproducts (Impurity B) Target->Imp2 Exposure to Air/Light Imp3 Thermal Degradants (Impurity C) Target->Imp3 GC Injector Port Heat

Synthetic origin and degradation pathways of Ethyl 3-(2-methylpiperidin-1-yl)propanoate impurities.

When evaluating the chromatogram, specific fragmentation patterns (Diagnostic m/z ions) act as fingerprints for these impurities. Alpha-cleavage adjacent to the nitrogen atom is the dominant fragmentation mechanism for piperidine rings.

Table 2: Diagnostic m/z Fragments (EI, 70 eV)

CompoundRole in ProfileDerivatized (TMS)Key m/z Fragments (Relative Abundance)
Ethyl 3-(2-methylpiperidin-1-yl)propanoate Target IntermediateNo (Tertiary Amine)199 (M+), 184 (M-CH3), 126 (Base Peak), 98
2-Methylpiperidine Starting Material / Impurity AYes (TMS-derivative)171 (M+), 156 (M-CH3, Base Peak), 84
Ethyl Acrylate Starting Material / ImpurityNo100 (M+), 73 (Base Peak), 55, 27
Piperidone derivative Oxidation Impurity BNo213 (M+), 168 (M-OEt), 140

By leveraging this comparative approach and enforcing rigorous derivatization protocols, analytical teams can transform erratic piperidine impurity profiles into highly reproducible, quantifiable data systems.

References

  • PubMed (NIH). "Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs)." Analytical and Bioanalytical Chemistry. URL:[Link][1]

Sources

Comparative

Spectroscopic validation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate post-purification

Advanced Post-Purification Validation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate: A Comparative Spectroscopic Guide Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Molecular Formula: C11H21NO2, MW: 199.29) is a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Post-Purification Validation of Ethyl 3-(2-methylpiperidin-1-yl)propanoate: A Comparative Spectroscopic Guide

Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Molecular Formula: C11H21NO2, MW: 199.29) is a structurally versatile β -amino ester frequently utilized as a critical intermediate in pharmaceutical synthesis and fragment-based drug discovery. Typically synthesized via the aza-Michael addition of 2-methylpiperidine to ethyl acrylate[1], the crude reaction product often contains unreacted secondary amines, polymerized acrylates, and potential retro-Michael degradation products.

For drug development professionals, ensuring the absolute structural integrity and purity of this compound post-synthesis is non-negotiable. This guide provides an authoritative comparison of purification strategies and establishes a self-validating spectroscopic workflow to unequivocally confirm the identity and purity of the target molecule.

Comparative Analysis of Purification Strategies

Before spectroscopic validation can occur, the crude mixture must be purified. The choice of purification dictates the baseline purity and the types of trace impurities that spectroscopic methods must subsequently detect.

Table 1: Comparison of Purification Methods for Ethyl 3-(2-methylpiperidin-1-yl)propanoate

MethodologyMechanism of SeparationExpected PurityAdvantagesLimitations
Preparative HPLC (RP-C18) Hydrophobic interaction & basicity>99.5%Exceptional resolution of closely related isomers and trace unreacted amines[2].Low throughput; requires mobile phase removal (lyophilization).
Flash Chromatography Adsorption/Polarity differences90–95%Highly scalable; rapid isolation of the bulk product.Basic tertiary amines streak on standard silica; requires amine-modified stationary phases.
Vacuum Distillation Boiling point differential95–98%Solvent-free; ideal for large-scale industrial batches.High thermal stress can induce retro-Michael addition (decomposition).

Causality Insight: For analytical reference standards, Reversed-Phase Preparative HPLC is strictly recommended. The basic nitrogen of the piperidine ring interacts strongly with residual silanols on normal-phase silica, causing severe peak tailing. RP-HPLC utilizing a basic mobile phase modifier (e.g., 0.1% NH₄OH) suppresses amine ionization, keeping the molecule in its neutral, hydrophobic state. This ensures sharp chromatographic peaks and baseline separation from residual 2-methylpiperidine[2].

Validation Workflow Architecture

The following diagram illustrates the logical progression from crude synthesis through purification to orthogonal spectroscopic validation. A self-validating system requires orthogonal techniques; no single method is sufficient to confirm both purity and regiochemistry simultaneously.

G cluster_purification Purification Strategies cluster_validation Spectroscopic Validation Crude Crude Reaction Mixture (Aza-Michael Addition) Prep Preparative HPLC (High Purity, Low Yield) Crude->Prep Flash Flash Chromatography (Scalable, Med Purity) Crude->Flash Distill Vacuum Distillation (Bulk, Thermal Risk) Crude->Distill Pure Purified β-Amino Ester Prep->Pure Flash->Pure Distill->Pure NMR High-Resolution NMR (1H, 13C, HSQC, HMBC) Pure->NMR LCMS LC-MS (ESI-TOF) (Exact Mass, Trace Impurities) Pure->LCMS FTIR FT-IR Spectroscopy (Functional Group Integrity) Pure->FTIR Data Structural & Purity Confirmation (>99% Target) NMR->Data LCMS->Data FTIR->Data

Workflow detailing the purification and multi-modal spectroscopic validation of the β-amino ester.

Spectroscopic Validation: Causality and Interpretation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Absolute structural connectivity and diastereomeric assessment. Causality: The incorporation of the 2-methylpiperidine moiety introduces a chiral center at the C2 position of the ring. This chirality renders the adjacent protons on the propanoate chain diastereotopic (chemically inequivalent). Consequently, these protons will couple with each other and adjacent nuclei, resulting in complex multiplets rather than simple first-order triplets in the 1 H NMR spectrum[3].

  • 1 H NMR: The diagnostic ethyl ester signals appear as a quartet at ~4.1 ppm and a triplet at ~1.2 ppm. The absence of a broad singlet at ~1.5–2.0 ppm (N-H proton) confirms the absence of unreacted 2-methylpiperidine.

  • 2D NMR (HSQC/HMBC): HMBC is critical for self-validation. A cross-peak between the N-CH 2​ protons of the propanoate chain and the C2/C6 carbons of the piperidine ring unequivocally proves the formation of the C-N bond via the target regioselective aza-Michael addition.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: Exact mass confirmation and trace impurity profiling. Causality: As a tertiary amine, Ethyl 3-(2-methylpiperidin-1-yl)propanoate is highly basic and ionizes exceptionally well in positive Electrospray Ionization (ESI+) mode[4].

  • ESI-TOF MS: The theoretical exact mass for [M+H]+ is 200.1645 Da. High-resolution mass spectrometry (HRMS) with a mass error of <5 ppm confirms the elemental composition and rules out isobaric impurities.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: Rapid functional group verification. Causality: FT-IR serves as a rapid binary check for the success of the reaction. The starting material (2-methylpiperidine) possesses a distinct secondary amine N-H stretch at ~3300 cm −1 . The purified product, a tertiary amine, will lack this band entirely. Furthermore, a strong, sharp C=O stretching frequency at ~1735 cm −1 confirms the intact ethyl ester.

Step-by-Step Experimental Methodologies

Protocol 1: Preparative HPLC Purification

  • Sample Preparation: Dissolve 500 mg of the crude reaction mixture in 5 mL of Methanol:Water (50:50, v/v). Filter the solution through a 0.22 μ m PTFE syringe filter to remove particulates.

  • Column Setup: Equip the system with a C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 μ m).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Ammonium Hydroxide (pH ~10)[2].

    • Solvent B: Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 210 nm. Collect the major peak eluting at approximately 12–14 minutes.

  • Recovery: Lyophilize the collected fractions to yield the pure β -amino ester as a colorless oil.

Protocol 2: Multi-Nuclear NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the purified oil in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Tune and match the probe for 1 H and 13 C frequencies on a 400 MHz (or higher) spectrometer.

  • Acquisition ( 1 H): Acquire 16 scans using a 90° pulse and a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 13 C): Acquire 512 scans using a 30° pulse, a relaxation delay (D1) of 2 seconds, and proton decoupling (WALTZ-16).

  • Processing: Apply zero-filling and a 0.3 Hz exponential line broadening for 1 H, and 1.0 Hz for 13 C. Phase and baseline correct manually.

Protocol 3: LC-ESI-TOF MS Profiling

  • Sample Preparation: Dilute the purified sample to 1 μ g/mL in LC-MS grade Acetonitrile:Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a UPLC C18 column (50 x 2.1 mm, 1.7 μ m). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Ionization: Operate in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer scanning from m/z 50 to 1000.

  • Data Analysis: Extract the ion chromatogram (EIC) for m/z 200.1645. Verify that the isotopic pattern matches the theoretical distribution for C11H21NO2.

References

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]

  • 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. PubMed. [Link]

  • Validation of an NMR-Spectroscopic Method for Authenticity Confirmation of Buserelin Acetate Pharmaceutical Substance. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(2-methylpiperidin-1-yl)propanoate proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for Ethyl 3-(2-methylpiperidin-1-yl)propanoate Introduction & Chemical Context Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a structurally complex reagent frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Introduction & Chemical Context

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a structurally complex reagent frequently utilized in synthetic chemistry and drug development. Synthetically, it is often derived via the Michael addition of 2-methylpiperidine to ethyl acrylate. Operationally, this dual functionality dictates its waste management profile: the basicity of the sterically hindered tertiary amine requires strict segregation from acidic streams, while the ester linkage demands protection from extreme hydrolytic conditions that could off-gas or alter the waste's physical state.

Proper disposal of this compound is not merely a regulatory compliance checkbox; it is a critical operational safeguard. According to the Environmental Protection Agency (EPA) and standard laboratory safety protocols, chemical waste must be meticulously tracked from its point of generation to its final disposal [1].

Hazard Assessment & Physicochemical Profiling

Before initiating any disposal protocol, personnel must understand the physical and chemical behavior of the waste. Because specific, isolated safety data for every complex derivative may be limited, operational guidelines are extrapolated from the parent compound, piperidine, and its functional groups [2].

Causality for Segregation: The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making the compound a Lewis base. If inadvertently mixed with strong acids in a bulk waste container, it can undergo a highly exothermic neutralization reaction, potentially causing container rupture, toxic vapor release, or fire.

Table 1: Physicochemical & Toxicity Indicators (Extrapolated)

Property Value / Descriptor Operational Implication
Physical State Liquid (Predicted) Requires leak-proof secondary containment during storage.
Vapor Density > 1.0 (Heavier than air) Vapors may accumulate in low-lying areas; all transfers must occur in a fume hood.
pH (Aqueous) Basic (pKa ~10) Corrosive to skin/eyes; strictly incompatible with acidic waste streams.

| Flammability | Combustible | Keep away from open flames, heat sources, and static discharge. |

Regulatory Framework and Accumulation Strategies

Laboratory waste management is governed by strict accumulation rules to prevent the dangerous buildup of hazardous, flammable vapors in active workspaces. Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) [3].

Table 2: EPA Accumulation Guidelines for Laboratory Waste

Accumulation Area Volume Limit Time Limit Location Requirement
Satellite Accumulation Area (SAA) 55 Gallons (or 1 qt acutely toxic) Up to 1 year (Must move to CAA within 3 days of filling) At or near the point of generation; strictly under operator control.

| Central Accumulation Area (CAA) | Varies by Generator Status | 90 days (LQG) or 180 days (SQG) | Designated facility storage area awaiting vendor pickup. |

Step-by-Step Disposal Methodology

This protocol provides a self-validating system for the routine disposal of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Phase 1: Preparation and Personal Protective Equipment (PPE) Causality: Piperidine derivatives are highly skin-permeable and corrosive. Standard latex provides insufficient barrier protection against organic amines.

  • Don appropriate PPE: Equip chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile gloves (double-gloving is highly recommended).

  • Ventilation: Conduct all waste transfers inside a certified, actively drawing chemical fume hood to mitigate inhalation risks.

Phase 2: Segregation and Containerization Causality: Mixing incompatible waste streams can lead to catastrophic failures. Furthermore, isolating halogens from this stream reduces downstream incineration costs and prevents the formation of highly toxic dioxins.

  • Segregate: Classify the material strictly as "Non-Halogenated Basic Organic Waste." Ensure the waste stream contains less than 1% halogens.

  • Select Container: Utilize a High-Density Polyethylene (HDPE) container. Why? HDPE provides superior chemical resistance against basic amines compared to standard glass (which can etch over time with strong bases) or metals (which can corrode).

  • Transfer: Slowly pour the waste into the HDPE container using a compatible funnel. Do not fill past 90% capacity to allow for vapor expansion.

  • Validation Step: Cap the HDPE container and inspect the base and sides after 10 minutes to validate the integrity of the seal and the absence of material degradation or exothermic heat generation.

Phase 3: Labeling and SAA Storage

  • Labeling: Affix an EPA-compliant hazardous waste label before the first drop of waste enters the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: Ethyl 3-(2-methylpiperidin-1-yl)propanoate. Do not use abbreviations or chemical formulas.

  • Storage: Place the sealed container in secondary containment (e.g., a chemically resistant polyethylene tray) within the designated SAA.

Spill Management and Decontamination Protocol

In the event of an accidental release, immediate containment prevents environmental contamination and toxic exposure [4].

  • Evacuate and Ventilate: Clear non-essential personnel from the immediate area. If the spill occurs outside a fume hood, maximize room ventilation and ensure respiratory protection is worn by the cleanup team.

  • Neutralize and Absorb: Do not use combustible materials like paper towels. Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the perimeter of the spill, working inward to prevent spreading.

  • Collect: Sweep the absorbed material using non-sparking tools into a solid hazardous waste container.

  • Decontaminate: Wash the spill area with a mild solvent (e.g., dilute ethanol) followed by water, collecting all rinsate as hazardous liquid waste.

  • Validation Step: After decontamination, wipe the affected area with a moistened pH indicator strip. A neutral pH reading (pH 6-8) validates that the basic amine residue has been successfully and completely removed.

Waste Management Workflow Visualization

WasteWorkflow Start Waste Generation Ethyl 3-(2-methylpiperidin-1-yl)propanoate Segregation Chemical Segregation (Non-Halogenated Basic Organic) Start->Segregation Identify hazards Container Containerization (HDPE, Vented Cap) Segregation->Container Select compatible bin Labeling EPA Compliant Labeling (Hazard tags applied) Container->Labeling Seal & tag SAA Satellite Accumulation Area (Max 55 gal, at point of generation) Labeling->SAA Store locally CAA Central Accumulation Area (Max 90/180 days based on status) SAA->CAA Transfer within 3 days Disposal Final Disposal (Incineration by Licensed Vendor) CAA->Disposal Vendor pickup

Workflow for the segregation, accumulation, and disposal of piperidine derivative chemical waste.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - National Institutes of Health (NIH). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University (CWU). Available at: [Link]

Handling

Personal protective equipment for handling Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Comprehensive Safety & Operational Guide for Handling Ethyl 3-(2-methylpiperidin-1-yl)propanoate Introduction & Chemical Profile Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS: 1094629-90-9) is a specialized beta-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide for Handling Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Introduction & Chemical Profile

Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS: 1094629-90-9) is a specialized beta-amino ester frequently utilized as a building block in advanced organic synthesis and pharmaceutical drug development. Structurally, it features a basic tertiary amine (a substituted piperidine ring) coupled with an ethyl ester moiety. This dual functionality dictates its reactivity and its hazard profile. Because it is a lipophilic, basic liquid at room temperature, handling this compound requires stringent, mechanistically informed protocols to mitigate the risks of chemical burns, respiratory distress, and unintended hydrolysis.

Hazard Profile & Mechanistic Causality

According to standardized safety data, this compound is classified under GHS07 (Warning) and carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The Causality Behind the Hazards:

  • Tertiary Amine Toxicity & "Blue Haze": The basicity of the piperidine nitrogen allows the unprotonated molecule to rapidly penetrate the lipid bilayers of the skin and mucous membranes. Upon penetration, it raises the localized cellular pH, causing saponification of tissue lipids and localized necrosis[2]. In the ocular environment, exposure to tertiary amine vapors can cause immediate corneal edema. This manifests as a temporary visual disturbance known as "blue haze" or "halo vision," where workers perceive halos around light sources[2].

  • Ester Hydrolysis: The ethyl ester group is susceptible to nucleophilic attack. In the presence of strong acids, bases, or excessive moisture, it can undergo hydrolysis to release ethanol and 3-(2-methylpiperidin-1-yl)propanoic acid. This reaction can be exothermic and alter the toxicity profile of the working solution.

Personal Protective Equipment (PPE) Matrix

To safely handle this compound, PPE must be selected based on chemical resistance data rather than general lab defaults.

PPE ComponentSpecificationMechanistic Rationale
Hand Protection Nitrile gloves (EN ISO 374-1:2016, Type A/B), minimum 0.11 mm thickness.Nitrile provides superior permeation resistance against amines and esters compared to latex[3]. The dense cross-linking prevents the lipophilic amine from traversing the dermal barrier.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Prevents both splash and vapor contact with the cornea. Standard safety glasses are insufficient to prevent the vapor-induced corneal edema ("blue haze") characteristic of volatile amines[2].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics (like polyester) can dissolve or melt into the skin upon contact with reactive organic esters. Cotton provides a breathable, sacrificial barrier.
Respiratory Fume hood (Face velocity > 100 fpm).Mitigates the inhalation of volatile amine vapors, which can cause severe respiratory tract irritation, coughing, and bronchospasm[2].

Operational Workflows & Methodologies

The following protocol guarantees a self-validating system for the safe transfer and reaction setup of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Step 1: Environmental Verification

  • Action: Conduct operations exclusively inside a certified chemical fume hood.

  • Self-Validation: Before opening the chemical, verify the digital monitor reads >100 feet per minute (fpm). Tape a small strip of Kimwipe to the bottom of the sash; it should be actively and continuously pulled inward by the draft.

Step 2: Chemical Transfer (Closed System)

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent ambient moisture from initiating ester hydrolysis. Use a glass syringe with a stainless-steel needle to transfer the liquid.

  • Causality: Tertiary amines can slowly oxidize in the presence of atmospheric oxygen and light, while the ester is moisture-sensitive. Inert transfer preserves reagent integrity and prevents vapor escape.

Step 3: Post-Transfer Decontamination

  • Action: Immediately rinse the syringe and needle with a dilute acidic solution (e.g., 1M HCl or 1M Citric Acid), followed by water and acetone.

  • Causality: The acid protonates the basic piperidine nitrogen, converting the volatile, lipophilic freebase into a non-volatile, water-soluble ammonium salt, rendering the residue safe for standard hazardous waste disposal.

HandlingWorkflow Start 1. Pre-Operation Verify Hood >100 fpm PPE 2. Don PPE Nitrile, Goggles, Coat Start->PPE Transfer 3. Chemical Transfer Closed Syringe System PPE->Transfer Reaction 4. Execute Reaction Monitor Temp/Pressure Transfer->Reaction CleanUp 5. Decontaminate Neutralize & Dispose Reaction->CleanUp

Workflow for handling Ethyl 3-(2-methylpiperidin-1-yl)propanoate safely.

Spill Response & Disposal Plans

In the event of a spill, standard sweeping or mopping will exacerbate vapor release. Follow this mechanistically grounded decontamination pathway.

Step 1: Assessment and Containment

  • Action: For minor spills (< 50 mL) inside a fume hood, maximize ventilation. For major spills (> 50 mL) or spills outside a hood, evacuate the immediate area.

  • Action: Surround the spill with an inert, inorganic absorbent such as vermiculite or dry sand.

  • Causality: Do not use combustible absorbents like sawdust, as the basic amine can react exothermically with organic impurities, potentially creating an ignition hazard.

Step 2: Mechanistic Neutralization

  • Action: Carefully spray or pour a dilute acid (e.g., 1M Citric Acid) over the absorbed spill.

  • Self-Validation: Press a strip of universal pH paper against the wet absorbent. A pH reading of 5–7 confirms that the basic piperidine ring has been fully protonated and neutralized.

Step 3: Waste Consolidation

  • Action: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Neutralized Amine/Ester Waste."

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Evacuate Evacuate Area Assess->Evacuate > 50 mL Ventilate Ventilate Area Assess->Ventilate < 50 mL Evacuate->Ventilate Absorb Apply Inert Absorbent Ventilate->Absorb Neutralize Neutralize (1M Acid) Absorb->Neutralize Waste Hazardous Waste Neutralize->Waste

Spill response and decontamination pathway for minor and major spills.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (1988). Health hazards of tertiary amine catalysts. Retrieved from[Link]

  • Skanwear / European Standards. (2025). EN 374: Protective gloves against chemicals and micro-organisms. Retrieved from[Link]

Sources

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